molecular formula C14H27N3O2 B066279 Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 177276-41-4

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B066279
CAS No.: 177276-41-4
M. Wt: 269.38 g/mol
InChI Key: XMGAKAOAPIZUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a versatile and high-value chemical scaffold extensively employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group, making it a privileged building block for the synthesis of diverse biologically active molecules. Its primary research value lies in its role as a key intermediate in the development of potential therapeutics, particularly for central nervous system (CNS) targets, oncology, and inflammation. The Boc-protected secondary amine on the piperazine ring is a critical functional handle; it allows for selective deprotection under mild acidic conditions, enabling researchers to selectively functionalize the piperazine nitrogen and create complex molecular architectures. This scaffold is frequently utilized in the synthesis of compounds that act as kinase inhibitors, receptor modulators (e.g., for dopamine or serotonin receptors), and other pharmacologically relevant targets. The piperazine-piperidine core is known to contribute favorably to a molecule's physicochemical properties, such as solubility and metabolic stability, making this intermediate a strategic starting point for structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers value this compound for its ability to rapidly generate compound libraries for high-throughput screening and its proven utility in constructing the critical pharmacophores found in numerous clinical candidates.

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAKAOAPIZUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590459
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

177276-41-4
Record name 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate
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Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
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Record name 4-(Piperazin-1-yl)piperidine, N1-BOC protected
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. The described protocol is based on the well-established reductive amination reaction, a cornerstone of modern synthetic organic chemistry.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of a ketone, tert-butyl 4-oxopiperidine-1-carboxylate, with a primary or secondary amine, piperazine, in the presence of a reducing agent. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine product.

To favor the formation of the mono-substituted product and minimize the generation of the bis-piperidine byproduct, a significant excess of piperazine is typically employed. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for iminium ions over ketones.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via reductive amination.

ParameterValueNotes
Reactants
tert-Butyl 4-oxopiperidine-1-carboxylate1.0 eqLimiting reagent
Piperazine5.0 eqUsed in excess to favor mono-alkylation
Sodium Triacetoxyborohydride (STAB)1.5 eqMild and selective reducing agent
Acetic Acid1.0 eqCatalyst for iminium ion formation
Solvent
Dichloromethane (DCM)~0.5 M solutionAnhydrous conditions are recommended
Reaction Conditions
TemperatureRoom TemperatureInitial cooling may be used to control exotherm
Reaction Time16 - 24 hoursMonitored by TLC or LC-MS
Work-up & Purification
Quenching AgentSaturated aq. NaHCO₃To neutralize the acid and quench the reaction
Extraction SolventDichloromethane (DCM)
Purification MethodColumn ChromatographySilica gel, eluting with a gradient of DCM/MeOH
Yield
Isolated Yield70-85%Typical reported yields for similar reactions

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and piperazine (5.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants (to a concentration of approximately 0.5 M with respect to the piperidone).

  • Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of 0-10% methanol in dichloromethane, to afford the pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Pathway Synthesis of this compound Piperidone tert-Butyl 4-oxopiperidine-1-carboxylate Reagents Acetic Acid (cat.) Dichloromethane Piperidone->Reagents Piperazine Piperazine Piperazine->Reagents Iminium Iminium Ion Intermediate ReducingAgent Sodium Triacetoxyborohydride (STAB) Iminium->ReducingAgent Product This compound Reagents->Iminium + H₂O ReducingAgent->Product

Caption: Reductive Amination Synthesis Pathway.

Experimental_Workflow Experimental Workflow Start 1. Mix Reactants & Solvent AddAcid 2. Add Acetic Acid Start->AddAcid AddSTAB 3. Add STAB AddAcid->AddSTAB React 4. Stir at RT (16-24h) AddSTAB->React Workup 5. Aqueous Work-up React->Workup Purify 6. Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Step-by-Step Experimental Workflow.

Physicochemical properties of Boc-piperazine-piperidine linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine-Piperidine Linkers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butoxycarbonyl (Boc)-piperazine-piperidine motif is a key structural element in modern medicinal chemistry, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs). This linker class combines the rigidity of the piperidine ring with the advantageous physicochemical properties of the piperazine moiety. The piperazine ring can enhance aqueous solubility, a common challenge for large, lipophilic molecules, while the piperidine scaffold can improve metabolic stability and provide a defined spatial orientation for molecular components.[1][][3] The Boc protecting group allows for selective, sequential functionalization, making this linker a versatile tool in multi-step synthesis.[4][] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for their determination, and the strategic application of these linkers in drug development.

Core Physicochemical Properties

The properties of a Boc-piperazine-piperidine linker are a composite of its constituent parts. The overall profile is critical for the absorption, distribution, metabolism, and excretion (ADME) characteristics of the final drug molecule.[1]

Solubility

A significant advantage of incorporating a piperazine moiety is the potential to increase aqueous solubility.[1][6] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing interaction with aqueous media.[][6] The Boc group, being lipophilic, will decrease water solubility. The overall solubility of the linker is a balance of these competing characteristics. For example, the parent N-Boc-piperazine is soluble in organic solvents like DMSO.[7]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a molecule's permeability, metabolic stability, and overall bioavailability.[8] For ionizable molecules like the Boc-piperazine-piperidine linker, logD, which is pH-dependent, is a more accurate descriptor of lipophilicity at physiological pH.[9] The rigid, saturated heterocyclic structures of piperidine and piperazine contribute to a favorable lipophilicity profile that can aid in cell permeability.[1] However, excessive lipophilicity can lead to poor solubility and off-target effects.[]

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule in solution and is crucial for properties like solubility and receptor binding.[10] The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa of these nitrogens is highly sensitive to the surrounding chemical environment.[11][12] Electron-withdrawing groups, such as an adjacent amide bond, can significantly lower the pKa of the piperazine nitrogen, reducing its basicity and the extent of protonation at physiological pH.[11][13] In contrast, an alkyl-piperazine-alkyl arrangement tends to result in a higher pKa, making the linker more basic.[13]

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-Piperazine

Property Value Source
Molecular Formula C₉H₁₈N₂O₂ N/A
Molecular Weight 186.25 g/mol N/A
Appearance White to yellowish crystalline solid [4]
Solubility Soluble in DMSO [7]
LogS (Predicted) -0.9 [14]

| Aqueous Solubility (Predicted) | 23.4 mg/mL |[14] |

Table 2: Influence of Neighboring Groups on Experimental pKa of Piperazine Moiety

Compound/Fragment Key Structural Feature Measured pKa Reference
1-Methylpiperazine Secondary & Tertiary Amine ~9.7, ~5.1 [11]
1,4-Dimethylpiperazine Two Tertiary Amines ~8.2 [11]
1-Acetyl-4-methylpiperazine Amide-linked Tertiary Amine 7.06 [13]

| Alkyl-piperazine-Alkyl Moiety | Embedded Tertiary Amines | 7.81 - 7.98 |[13] |

Key Chemical Transformations & Workflows

The Boc-piperazine-piperidine linker's utility stems from its predictable reactivity, primarily the nucleophilicity of the free amine and the lability of the Boc protecting group under acidic conditions.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its clean removal under strong acid.[15] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][16] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[17][18]

Boc_Deprotection BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated 1. Protonation TFA TFA (H⁺) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid 2. Loss of t-Butyl Cation tButyl t-Butyl Cation Protonated->tButyl CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt CarbamicAcid->AmineSalt 3. Decarboxylation

Caption: Reaction mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Application in PROTAC Synthesis

Boc-piperazine-piperidine linkers are frequently employed in the synthesis of PROTACs, where they connect a target protein-binding ligand to an E3 ligase ligand.[1] The synthesis is modular, often involving the coupling of one ligand to the free amine of the linker, followed by Boc deprotection and coupling of the second ligand.[1]

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Ligand1 Ligand 1 (e.g., for POI) Step1 Step 1: Couple Ligand 1 to Linker's free amine Ligand1->Step1 Linker Boc-Piperazine- Piperidine Linker Linker->Step1 Ligand2 Ligand 2 (e.g., for E3 Ligase) Step3 Step 3: Couple Ligand 2 to newly freed amine Ligand2->Step3 Step2 Step 2: Boc Deprotection (TFA/DCM) Step1->Step2 Step2->Step3 Product Final PROTAC Molecule Step3->Product

Caption: A generalized modular workflow for the synthesis of a PROTAC molecule.

The central role of these linkers is to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]

PROTAC_Signaling_Pathway PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Degradation Degraded Peptides E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

Accurate determination of physicochemical properties is essential for understanding and optimizing linker performance.

Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

  • Objective: To quantify the maximum concentration of the linker that can be dissolved in an aqueous medium at a specific pH and temperature.

  • Materials:

    • Boc-piperazine-piperidine linker solid

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials with magnetic stir bars

    • Thermostated shaker/stirrer (37 °C)

    • 0.45 µm syringe filters

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Acetonitrile (ACN) and ammonium acetate buffer for mobile phase[19]

  • Procedure:

    • Add an excess amount of the solid linker (e.g., 1-2 mg) to a known volume of PBS (e.g., 1-2 mL) in a vial to create a slurry.[19]

    • Ensure undissolved solid remains present to confirm saturation.[20]

    • Seal the vial and place it in a thermostated shaker set to 37 °C.[20]

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[20]

    • After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.[19][20]

    • Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.[19]

    • Quantify the concentration of the dissolved compound using a pre-established HPLC method with a calibration curve.[19]

    • The resulting concentration is the thermodynamic solubility.

Protocol 2: Determination of logP (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.

  • Objective: To determine the lipophilicity of the linker by measuring its partition coefficient between a lipophilic and an aqueous phase.

  • Materials:

    • Boc-piperazine-piperidine linker

    • n-Octanol (pre-saturated with water)

    • Water or buffer (pre-saturated with n-octanol)

    • Separatory funnel or vials

    • Vortex mixer/shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

  • Procedure:

    • Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water/buffer for several hours, then allowing the layers to separate.

    • Dissolve a small, known amount of the linker in one of the phases (typically the one in which it is more soluble).

    • Add a known volume of this solution to a separatory funnel or vial, followed by a known volume of the second, immiscible phase.[9]

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[9]

    • Centrifuge the mixture to ensure complete separation of the two layers.

    • Carefully collect a sample from each layer.

    • Determine the concentration of the linker in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • The final value is expressed as logP = log₁₀(P).[8]

Protocol 3: Synthesis and Deprotection

This protocol provides a general method for coupling a Boc-protected linker to a carboxylic acid, followed by deprotection.

  • Objective: To demonstrate the standard synthetic utility of the linker.

  • Materials:

    • Carboxylic acid derivative (e.g., a POI ligand)

    • Boc-piperazine-piperidine linker

    • Coupling agent (e.g., HATU)[1]

    • Base (e.g., DIPEA)[1]

    • Anhydrous solvent (e.g., DMF)[1]

    • Trifluoroacetic acid (TFA)[4]

    • Dichloromethane (DCM)[4]

  • Procedure (Coupling):

    • Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.[1]

    • Add the Boc-piperazine-piperidine linker (1.1 eq) to the activated acid solution.[1]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Perform an aqueous work-up and purify the product by column chromatography.

  • Procedure (Deprotection):

    • Dissolve the Boc-protected intermediate in DCM.[4]

    • Add TFA to the solution (e.g., 20-50% v/v).[4]

    • Stir the mixture at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC or LC-MS.[4]

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA, yielding the deprotected amine salt.

Conclusion

Boc-piperazine-piperidine linkers are highly valuable and versatile building blocks in drug discovery. Their defining characteristic is the combination of a rigid framework with a tunable, solubility-enhancing piperazine moiety, all enabled by the strategic use of Boc protection chemistry.[1][] A thorough understanding of their core physicochemical properties—solubility, lipophilicity, and pKa—and the experimental methods to quantify them is crucial for the rational design of novel therapeutics with optimized ADME profiles. The strategic incorporation of these linkers, particularly in the field of targeted protein degradation, continues to be a promising avenue for addressing challenging disease targets.

References

Technical Guide: Properties and Application of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the compound with CAS number 177276-41-4, chemically identified as tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This bifunctional molecule, featuring both piperazine and piperidine moieties with a tert-butyloxycarbonyl (Boc) protecting group, has emerged as a critical building block in the field of targeted protein degradation. Specifically, it serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to selectively eliminate disease-causing proteins. This document will detail its physicochemical properties, provide an example of its application in the synthesis of a potent oncogenic protein degrader, and illustrate the underlying biological pathway.

Chemical Structure and Properties

The structure of this compound combines a Boc-protected piperidine ring with a piperazine moiety. This configuration provides a reactive secondary amine on the piperazine ring for conjugation to a ligand for an E3 ubiquitin ligase, while the piperidine scaffold offers a point of attachment for a warhead that binds to the target protein of interest.

Identifiers and General Properties
PropertyValue
CAS Number 177276-41-4
IUPAC Name This compound
Synonyms 4-Piperazin-1-ylpiperidine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperazin-1-yl)piperidine, N-Boc-4-(piperazin-1-yl)piperidine
Molecular Formula C₁₄H₂₇N₃O₂
Molecular Weight 269.39 g/mol
Appearance White to off-white solid
Structural Information
RepresentationValue
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
InChIKey XMGAKAOAPIZUJG-UHFFFAOYSA-N

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers.

Application in PROTAC Synthesis: A Case Study

The primary application of this compound is as a linker in the multi-step synthesis of PROTACs. A notable example is its use in the development of degraders for the oncogenic KRAS G12D protein, a key driver in many cancers.[1]

Experimental Protocol: Synthesis of a KRAS G12D PROTAC Intermediate

The following protocol is an example of how CAS 177276-41-4 is utilized in a reductive amination reaction to connect the linker to a warhead targeting the KRAS G12D protein. This is a crucial step in the assembly of the final PROTAC molecule.

Reaction: Reductive amination to couple the KRAS G12D warhead (aldehyde form) with the linker (CAS 177276-41-4).

Materials:

  • KRAS G12D aldehyde-functionalized warhead

  • This compound (CAS 177276-41-4)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the KRAS G12D aldehyde-functionalized warhead in the anhydrous solvent, add this compound.

  • Stir the reaction mixture at room temperature (approximately 25°C) for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.

  • Continue stirring the reaction at room temperature for 12 hours.

  • Upon completion, the reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by reverse-phase chromatography to yield the desired PROTAC intermediate.[1]

Visualizing Workflows and Pathways

General PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for constructing a PROTAC using this compound as the linker.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product Warhead_Aldehyde Target Protein Ligand (e.g., KRAS G12D Warhead with Aldehyde) Reductive_Amination 1. Reductive Amination Warhead_Aldehyde->Reductive_Amination Linker This compound (CAS 177276-41-4) Linker->Reductive_Amination E3_Ligase_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) Amide_Coupling 3. Amide Coupling E3_Ligase_Ligand->Amide_Coupling Deprotection 2. Boc Deprotection Reductive_Amination->Deprotection Intermediate 1 Deprotection->Amide_Coupling Intermediate 2 PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

General PROTAC Synthesis Workflow.
KRAS G12D Degradation Signaling Pathway

The diagram below illustrates the mechanism of action for a PROTAC designed to degrade the KRAS G12D protein. This process, known as targeted protein degradation, utilizes the cell's own ubiquitin-proteasome system.

G cluster_0 Cellular Environment PROTAC KRAS G12D PROTAC Ternary_Complex Ternary Complex (PROTAC + KRAS + E3 Ligase) PROTAC->Ternary_Complex KRAS Oncogenic KRAS G12D (Target Protein) KRAS->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of KRAS G12D Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation KRAS G12D Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

KRAS G12D Degradation Pathway.

Conclusion

This compound is a key synthetic intermediate in the rapidly advancing field of targeted protein degradation. Its well-defined structure and reactive handles make it an ideal linker for the construction of PROTACs. The ability to use this compound to link a target-specific warhead with an E3 ligase ligand enables the hijacking of the cellular protein disposal machinery to eliminate proteins of interest, such as the oncogenic KRAS G12D. This technical guide provides a foundational understanding of its properties and a practical example of its application, which should serve as a valuable resource for researchers in drug discovery and development.

References

The Pivotal Role of Piperazine-Based Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] Among the diverse array of linker architectures, those incorporating a piperazine moiety have gained significant prominence. This technical guide provides an in-depth exploration of the mechanism of action of piperazine-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Multifaceted Role of the Piperazine Linker

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts a unique combination of structural and chemical properties to a PROTAC linker, influencing its behavior and overall performance.

Enhancing Physicochemical Properties for Improved Drug-Likeness

A significant challenge in PROTAC development is their often-high molecular weight and poor physicochemical properties, which can limit their oral bioavailability and cell permeability.[6] Piperazine-containing linkers help to address these challenges in several ways:

  • Increased Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and thereby enhancing its aqueous solubility.[5] However, the extent of this protonation is highly dependent on the local chemical environment. The presence of nearby electron-withdrawing groups can significantly lower the pKa of the piperazine nitrogens, potentially negating the desired solubility enhancement at physiological pH.[5][7]

  • Modulated Permeability: The ability of the piperazine moiety to exist in both a neutral and a protonated state can influence a PROTAC's ability to traverse cell membranes. While the charged, protonated form enhances solubility, the neutral form is more favorable for passive diffusion across the lipid bilayer. This pH-dependent behavior can be advantageous for endosomal escape, as the acidic environment of the endosome can promote protonation and subsequent release into the cytoplasm.[6]

Imparting Conformational Rigidity for Optimal Ternary Complex Formation

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation.[4][5] The flexibility or rigidity of the linker is a critical determinant in the stability of this complex. Piperazine moieties introduce a degree of conformational rigidity into the linker, which can:

  • Pre-organize the PROTAC: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty associated with ternary complex formation.[4][5]

  • Optimize Ternary Complex Geometry: The fixed geometry of the piperazine ring can help to orient the POI and E3 ligase in a manner that is optimal for the transfer of ubiquitin to the target protein.

Synthetic Tractability

Piperazine-containing linkers are synthetically accessible and can be readily incorporated into PROTAC molecules. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens, allows for a controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[2][3][4]

Quantitative Analysis of Piperazine-Based PROTACs

The impact of the piperazine linker on PROTAC performance is evident in the quantitative data from well-characterized degraders. The following tables summarize key parameters for notable piperazine-containing PROTACs.

PROTACTargetE3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)CereblonLNCaP1>95[8][9]
VCaP1>95[8][9]
ARV-471 (Vepdegestrant) Estrogen Receptor (ER)CereblonMCF7~1>90[10]
ARD-69 Androgen Receptor (AR)Not SpecifiedLNCaP0.86>95[11]
VCaP0.76>95[11]
22Rv110.4>95[11]

Table 1: Degradation Potency of Piperazine-Containing PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.

ParameterValueCitation(s)
Binding Affinity of Bavdegalutamide (ARV-110) to AR ~5x higher than enzalutamide[8][9]
ARV-110 AR Degradation in Xenograft Model Substantial[8][12]
ARV-471 ER Degradation in Xenograft Model >90%[10]
ARV-110 Phase II Clinical Trial Dose 420 mg[13]

Table 2: Additional Quantitative Data for Piperazine-Containing PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PROTACs.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[14][15][16]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[17][18][19]

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Purified, biotinylated E3 ligase (e.g., VHL or Cereblon)

  • Purified target protein

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein binary affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the affinity (KD) and kinetics (kon, koff) of ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. A value of α > 1 indicates positive cooperativity.

Protocol 3: In-Cell Ubiquitination Assay using NanoBRET™

This assay allows for the real-time monitoring of PROTAC-induced target protein ubiquitination in live cells.[20]

Materials:

  • HEK293 cells genome-edited to express the target protein tagged with HiBiT and stably expressing LgBiT.

  • Transfection reagent and plasmid encoding a HaloTag®-Ubiquitin fusion protein.

  • PROTAC compound

  • Nano-Glo® Vivazine substrate

  • HaloTag® ligand

  • Luminometer with appropriate filters

Procedure:

  • Cell Preparation:

    • Transfect the engineered HEK293 cells with the HaloTag®-Ubiquitin fusion protein plasmid.

    • Plate the cells in a white, opaque microplate.

  • Labeling and Treatment:

    • Add the HaloTag® ligand to label the ubiquitin fusion protein.

    • Add the Nano-Glo® Vivazine substrate.

    • Add a dilution series of the PROTAC to the cells.

  • Measurement:

    • Measure the luminescence at the donor (NanoBiT) and acceptor (HaloTag®) emission wavelengths over time using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates ubiquitination of the target protein.

Visualizing the Mechanism of Action

Graphviz diagrams are used to illustrate the key signaling pathways and experimental workflows involved in the action of piperazine-based PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC Piperazine-based PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a piperazine-based PROTAC.

ARV_110_Pathway cluster_prostate_cancer_cell Prostate Cancer Cell ARV_110 ARV-110 (Piperazine Linker) Ternary_Complex AR-ARV-110-Cereblon Ternary Complex ARV_110->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination AR Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation AR_downregulation AR Downregulation Proteasomal_Degradation->AR_downregulation Tumor_Growth_Inhibition Inhibition of Tumor Growth AR_downregulation->Tumor_Growth_Inhibition

Caption: Signaling pathway of ARV-110 in prostate cancer cells.

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, etc.) Start->Biophysical_Assays Ternary_Complex_Formation Ternary Complex Formation & Cooperativity Biophysical_Assays->Ternary_Complex_Formation Cell_Based_Assays Cell-Based Assays (Western Blot, NanoBRET™) Ternary_Complex_Formation->Cell_Based_Assays Degradation_Potency Degradation Potency (DC50, Dmax) Cell_Based_Assays->Degradation_Potency In_Vivo_Studies In Vivo Studies (Xenograft Models) Degradation_Potency->In_Vivo_Studies Efficacy_and_PK Efficacy and Pharmacokinetics In_Vivo_Studies->Efficacy_and_PK Lead_Optimization Lead Optimization Efficacy_and_PK->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: General experimental workflow for PROTAC development.

Conclusion

Piperazine-based linkers are a cornerstone of modern PROTAC design, offering a versatile scaffold to address key challenges in targeted protein degradation. Their ability to enhance physicochemical properties, impart conformational rigidity, and facilitate the formation of a productive ternary complex makes them an invaluable tool for researchers and drug developers. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the rational design of the next generation of highly effective PROTAC therapeutics.

References

The Strategic Integration of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate as a key structural motif in PROTAC linkers. We will dissect its contribution to the physicochemical properties of PROTACs, with a focus on the clinically advanced androgen receptor (AR) degrader, ARV-110 (Bavdegalutamide), as a case study. This guide will further provide detailed experimental protocols for the synthesis and evaluation of such PROTACs, alongside a comprehensive analysis of the relevant signaling pathways.

Introduction: The Pivotal Role of Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1] The linker is not merely a spacer but a crucial determinant of the PROTAC's ability to induce the formation of a productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and proteasomal degradation of the target protein.[1] The physicochemical properties of the linker, such as its length, rigidity, and polarity, significantly influence the PROTAC's solubility, cell permeability, and metabolic stability.

The piperidine and piperazine heterocycles are frequently incorporated into PROTAC linkers to impart rigidity.[2] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation potency.[2] The piperazine moiety, in particular, can also improve solubility through protonation at physiological pH.[1][3] The clinical candidate ARV-110, which targets the androgen receptor for degradation, successfully incorporates a piperidinopiperazine-based linker, underscoring the therapeutic potential of this linker class.[2]

Case Study: ARV-110 (Bavdegalutamide) - A Clinically Advanced PROTAC

ARV-110 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor (AR), a key driver of prostate cancer.[4] It is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5]

Mechanism of Action:

ARV-110 functions by inducing the formation of a ternary complex between the AR and the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome.[6] The degradation of AR leads to the downstream suppression of AR-regulated genes, inhibition of tumor cell proliferation, and induction of apoptosis.[4][7]

PROTAC_Mechanism

Data Presentation: Quantitative Analysis of ARV-110

The efficacy of a PROTAC is quantified by several key parameters, including its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and binding affinities for the target protein and E3 ligase.

ParameterValueCell LineReference
Degradation
DC50~1 nMVCaP[4]
Dmax>90% (in vivo)Mouse Xenograft[4]
Binding Affinity
AR Binding (relative to enzalutamide)~5x higher-[8]
Pharmacokinetics
Oral Bioavailability (Rat, fasted)10.75%-[9]
Oral Bioavailability (Rat, fed)20.97%-[9]
Oral Bioavailability (Mouse)37.89%-[10]

Table 1: Quantitative bioactivity and pharmacokinetic data for ARV-110.

Experimental Protocols

Synthesis of ARV-110

While the precise, step-by-step synthesis of ARV-110 is proprietary, the general synthetic strategy can be inferred from patent literature and related publications. The synthesis involves the coupling of three key fragments: the androgen receptor ligand, the piperidinopiperazine linker derived from this compound, and the CRBN E3 ligase ligand (a thalidomide analog).

Synthesis_Workflow Start Starting Materials AR_Ligand AR Ligand Synthesis Start->AR_Ligand Linker_Prep Linker Functionalization (from Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate) Start->Linker_Prep CRBN_Ligand CRBN Ligand Synthesis Start->CRBN_Ligand Couple1 Couple AR Ligand and Linker AR_Ligand->Couple1 Linker_Prep->Couple1 Couple2 Couple Intermediate with CRBN Ligand CRBN_Ligand->Couple2 Intermediate AR Ligand-Linker Intermediate Couple1->Intermediate Intermediate->Couple2 ARV110 ARV-110 Couple2->ARV110 Purification Purification & Characterization (HPLC, LC-MS, NMR) ARV110->Purification

A representative synthetic approach would involve:

  • Synthesis of the AR Ligand: This is typically a derivative of a known AR antagonist, functionalized with a reactive handle for linker attachment.

  • Functionalization of the Linker: The this compound is deprotected (removal of the Boc group) and then coupled to a suitable bifunctional spacer to introduce a reactive group for conjugation to the AR and CRBN ligands.

  • Synthesis of the CRBN Ligand: Pomalidomide or a derivative is synthesized with a reactive handle for linker attachment.

  • Stepwise Coupling: The functionalized linker is sequentially coupled to the AR ligand and then to the CRBN ligand using standard amide bond formation or other robust coupling chemistries.

  • Purification and Characterization: The final PROTAC is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for Protein Degradation

This protocol details the assessment of AR degradation in prostate cancer cells following treatment with ARV-110.[11][12][13]

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • ARV-110

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of ARV-110 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-GAPDH antibody to ensure equal loading.

    • Quantify the band intensities for AR and GAPDH.

    • Normalize the AR signal to the GAPDH signal.

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the ARV-110 concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the characterization of the binding kinetics of ARV-110 to the AR and CRBN.[2][14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified recombinant AR and CRBN-DDB1 complex

  • ARV-110

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the purified AR or CRBN-DDB1 complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of ARV-110 over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol describes a high-throughput assay to measure the formation of the AR-ARV-110-CRBN ternary complex.[1][15][16][17]

Materials:

  • Tagged recombinant AR (e.g., GST-tagged) and CRBN-DDB1 (e.g., His-tagged)

  • ARV-110

  • TR-FRET donor (e.g., terbium-conjugated anti-GST antibody)

  • TR-FRET acceptor (e.g., d2-conjugated anti-His antibody)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the tagged AR, tagged CRBN-DDB1, and a serial dilution of ARV-110.

  • Antibody Addition: Add the TR-FRET donor and acceptor antibodies.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the ARV-110 concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

Conclusion

The strategic incorporation of this compound into PROTAC linkers, as exemplified by the clinical success of ARV-110, highlights the importance of rigid heterocyclic scaffolds in optimizing degrader performance. This guide provides a comprehensive framework for researchers in the field of targeted protein degradation, offering detailed methodologies for the synthesis and evaluation of PROTACs containing this valuable linker moiety. The provided protocols for assessing protein degradation, binding affinity, and ternary complex formation will empower scientists to advance the design and development of novel and effective PROTAC therapeutics.

References

Spectroscopic Characterization of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide to the spectroscopic characterization of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. As of the latest update, detailed, experimentally verified spectroscopic data (NMR, MS) for this specific compound is not publicly available. The data presented herein is a composite of expected values derived from spectral data of structurally similar compounds and established principles of spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. Such structures are common building blocks in medicinal chemistry, particularly in the synthesis of complex molecules for drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such intermediates. This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.05br s2HPiperidine-CH₂ (axial, adjacent to N-Boc)
~ 2.85t4HPiperazine-CH₂ (unsubstituted)
~ 2.65t4HPiperazine-CH₂ (attached to piperidine)
~ 2.70m2HPiperidine-CH₂ (equatorial, adjacent to N-Boc)
~ 2.40m1HPiperidine-CH
~ 1.80m2HPiperidine-CH₂ (axial)
~ 1.45s9Htert-butyl C(CH₃)₃
~ 1.25m2HPiperidine-CH₂ (equatorial)

Note: Chemical shifts are referenced to TMS (0.00 ppm) and are predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 154.7Carbonyl (C=O) of Boc group
~ 79.5Quaternary Carbon of Boc group (C(CH₃)₃)
~ 62.0Piperidine-CH
~ 53.0Piperazine-CH₂ (attached to piperidine)
~ 46.0Piperazine-CH₂ (unsubstituted)
~ 44.0Piperidine-CH₂ (adjacent to N-Boc)
~ 28.5Methyls of Boc group (C(CH₃)₃)
~ 28.0Piperidine-CH₂

Note: These are predicted chemical shifts and can vary based on the solvent and experimental setup.

Table 3: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₄H₂₇N₃O₂
Molecular Weight269.39 g/mol
Predicted [M+H]⁺270.2176
Predicted [M+Na]⁺292.1995

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Sample Preparation

  • Weigh 5-10 mg of the sample, this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

3.1.2 ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).

  • Utilize a standard single-pulse sequence.

  • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.

3.1.3 ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

  • Employ a proton-decoupled pulse sequence to simplify the spectrum.

  • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

3.1.4 Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Mass Spectrometry (MS)

3.2.1 Sample Preparation

  • Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Injection Volume: 5-10 µL.

    • Column Temperature: Maintain at a constant temperature, typically around 30-40 °C.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample Test Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR LC_Separation LC Separation MS_Sample->LC_Separation NMR_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Data NMR Spectra & Peak List NMR_Processing->NMR_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation ESI_MS ESI-MS Detection LC_Separation->ESI_MS MS_Data Mass Spectrum & m/z Values ESI_MS->MS_Data MS_Data->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the general workflow from sample preparation to final data interpretation for the spectroscopic analysis of a chemical compound.

A Technical Guide to Boc-Protected Piperazine and Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in the structures of a vast number of approved drugs and clinical candidates. Their unique conformational properties, basicity, and ability to modulate pharmacokinetic and pharmacodynamic properties make them invaluable building blocks in drug design.[1] The strategic use of the tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of these heterocycles, enabling the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the commercial availability of Boc-protected piperazine and piperidine derivatives, detailed experimental protocols for their use, and an exploration of their roles in relevant signaling pathways.

Commercial Availability of Boc-Protected Piperazine and Piperidine Derivatives

A wide array of Boc-protected piperazine and piperidine derivatives are commercially available from various chemical suppliers. These compounds serve as key starting materials and intermediates in the synthesis of novel therapeutic agents. The following tables summarize the availability of some common derivatives, providing key physicochemical properties for easy reference and comparison.

Table 1: Commercially Available Boc-Protected Piperazine Derivatives
Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityKey Suppliers
1-Boc-piperazine57260-71-6C₉H₁₈N₂O₂186.25≥97%Sigma-Aldrich, Oakwood Chemical[2], Santa Cruz Biotechnology[3], TCI, Combi-Blocks
(R)-3-(Boc-Amino)piperidine309956-78-3C₁₀H₂₀N₂O₂200.28≥98%Astatech[4], Combi-Blocks, Enamine
1-Boc-4-(phenylamino)piperidine125541-22-2C₁₆H₂₄N₂O₂276.38≥97%Shanghai Theorem Chemical[5], LB Medi-Services[6]
N-Boc-piperazine-C3-COOH219713-77-8C₁₂H₂₂N₂O₄258.32≥95%BenchChem[7]
Table 2: Commercially Available Boc-Protected Piperidine Derivatives
Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityKey Suppliers
1-Boc-piperidine75844-69-8C₁₀H₁₉NO₂185.26≥98%Sigma-Aldrich, ChemicalBook[8]
4-Amino-1-Boc-piperidine87120-72-7C₁₀H₂₀N₂O₂200.28≥97%Cannabinoids Sales[9], Sigma-Aldrich
N-Boc-piperidine-4-carboxylic acid84358-13-4C₁₁H₁₉NO₄229.27≥98%SGT Life Sciences[10], BenchChem[11]
Boc-(4-hydroxy)piperidine109384-19-2C₁₀H₁₉NO₃201.27≥99%Chem-Impex[12]
N-Boc-4-piperidinemethanol123855-51-6C₁₁H₂₁NO₃215.29≥98%SGT Life Sciences[13]

Experimental Protocols

The following section provides detailed methodologies for key transformations involving Boc-protected piperazine and piperidine derivatives, including protection, deprotection, and their application in solid-phase peptide synthesis (SPPS).

Synthesis of N-Boc-piperazine

The selective mono-protection of piperazine is a crucial first step for many synthetic routes.

  • Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol or Acetic Acid

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperazine in methanol or acetic acid in a reaction vessel. For improved selectivity, the formation of a piperazine salt with acetic acid is recommended.[14]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[14]

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[15]

A workflow for the synthesis of N-Boc-piperazine is depicted below:

Synthesis of N-Boc-piperazine Piperazine Piperazine Reaction Reaction at 0°C to RT Piperazine->Reaction Boc2O Boc₂O Boc2O->Reaction Solvent Methanol or Acetic Acid Solvent->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Purification Purification Workup->Purification NBocPiperazine N-Boc-piperazine Purification->NBocPiperazine

Workflow for the synthesis of N-Boc-piperazine.
Boc Deprotection of Piperazine/Piperidine Derivatives

Removal of the Boc group is a common step to unmask the secondary amine for further functionalization.

  • Materials:

    • Boc-protected piperazine or piperidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution or a tertiary amine base (e.g., triethylamine, DIPEA)

    • Ethyl acetate or other suitable organic solvent

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C. A typical ratio is 25-50% TFA in DCM.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Neutralize the residue by adding a saturated NaHCO₃ solution or a solution of a tertiary amine base until the pH is basic.[15]

    • Extract the deprotected product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected piperazine or piperidine derivative.

Incorporation of Boc-Protected Piperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected piperidine derivatives, particularly those with a carboxylic acid functionality like N-Boc-piperidine-4-carboxylic acid, are valuable for introducing conformational constraints into peptides.

  • Materials:

    • Rink Amide resin or other suitable solid support

    • Fmoc-protected amino acids

    • N-Boc-piperidine-4-carboxylic acid

    • Coupling reagents (e.g., HBTU, HATU, or DIC)

    • Base (e.g., DIPEA or NMM)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • 20% Piperidine in DMF for Fmoc deprotection

    • Trifluoroacetic acid (TFA) for Boc deprotection and cleavage

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Procedure:

    • Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[7]

    • Coupling of N-Boc-piperidine-4-carboxylic acid: Pre-activate N-Boc-piperidine-4-carboxylic acid with a coupling reagent and a base in DMF. Add the activated solution to the deprotected resin and agitate until the coupling is complete (monitor with a Kaiser test).

    • Peptide Chain Elongation: After coupling the Boc-protected piperidine, continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard SPPS protocols.

    • Boc Deprotection of the Piperidine Nitrogen: If further functionalization of the piperidine nitrogen is required on-resin, the Boc group can be removed using a solution of 25-50% TFA in DCM.[7]

    • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail containing TFA.[7] Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.

A generalized workflow for solid-phase peptide synthesis incorporating a Boc-protected piperidine is shown below:

SPPS with Boc-Protected Piperidine Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_Boc_Pip Couple N-Boc-piperidine-COOH Fmoc_Deprotection->Coupling_Boc_Pip Chain_Elongation Peptide Chain Elongation (Fmoc-AA cycles) Coupling_Boc_Pip->Chain_Elongation Final_Cleavage Final Cleavage (TFA cocktail) Chain_Elongation->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

SPPS workflow with a Boc-protected piperidine.

Role in Signaling Pathways

Piperazine and piperidine moieties are frequently incorporated into drug candidates that target a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. Their ability to interact with these targets can modulate key signaling pathways implicated in numerous diseases.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular stress responses and calcium signaling.[16] Piperidine and piperazine derivatives have been identified as potent ligands for the sigma-1 receptor, acting as either agonists or antagonists.[17] Modulation of the sigma-1 receptor can impact multiple downstream pathways, including those involved in neuroprotection, inflammation, and apoptosis.[18][19]

Sigma-1 Receptor Signaling Ligand Piperidine/Piperazine Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates Cell_Stress Cellular Stress Response Sigma1R->Cell_Stress Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Neuroprotection Neuroprotection Cell_Stress->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Cell_Stress->Anti_inflammatory Apoptosis_Modulation Apoptosis Modulation Cell_Stress->Apoptosis_Modulation Histamine H3 Receptor Signaling Antagonist Piperidine Antagonist H3R Histamine H3 Receptor Antagonist->H3R blocks Neurotransmitter_Release Neurotransmitter Release Antagonist->Neurotransmitter_Release enhances G_protein Gαi/o Protein H3R->G_protein activates H3R->Neurotransmitter_Release inhibits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP Production AC->cAMP decreases

References

Synthesis of Derivatives from Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of various derivatives from the versatile building block, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected piperidine and a reactive secondary amine on the piperazine ring, serves as a crucial intermediate in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed experimental protocols for key synthetic transformations, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction workflows.

Core Synthetic Strategies

The primary site of reactivity on this compound is the secondary amine of the piperazine moiety. This allows for a range of derivatizations, including N-alkylation, N-acylation, N-arylation, and reductive amination, to introduce diverse functionalities.

N-Alkylation

N-alkylation introduces alkyl substituents to the piperazine nitrogen. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.). The appropriate alkyl halide (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide bond. This is a common method for linking carboxylic acid-containing fragments.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in a polar aprotic solvent like dichloromethane (DCM) or DMF is cooled to 0 °C. The acyl chloride or acid anhydride (1.1 eq.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion. The reaction is monitored by TLC or LC-MS. After the reaction is complete, it is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, specifically for the synthesis of N-aryl piperazines.[1][2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.) are combined in an anhydrous solvent such as toluene or dioxane.[3] The mixture is degassed and then heated to 80-110 °C until the starting materials are consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Reductive Amination

Reductive amination is a two-step process in which a carbonyl compound first reacts with the secondary amine of the piperazine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to form the corresponding N-alkylated derivative.[4]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation (1.2-1.5 eq.).[4] A catalytic amount of acetic acid may be added to facilitate the formation of the iminium ion. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various derivatives of this compound.

Derivative TypeReagentsProductYield (%)M.p. (°C)Spectroscopic Data (¹H NMR, MS)
N-Alkylation Benzyl bromide, K₂CO₃, Acetonitriletert-Butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate85N/A¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found.
N-Acylation Benzoyl chloride, Et₃N, DCMtert-Butyl 4-(4-benzoylpiperazin-1-yl)piperidine-1-carboxylate92N/A¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₁N₃O₃ [M+H]⁺, found.
N-Arylation 4-Bromotoluene, Pd₂(dba)₃, BINAP, NaOtBu, Toluenetert-Butyl 4-(4-(p-tolyl)piperazin-1-yl)piperidine-1-carboxylate78N/A¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found.
Reductive Amination Benzaldehyde, NaBH(OAc)₃, DCEtert-Butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate88N/A¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found.

Note: Yields and specific reaction conditions may vary depending on the specific substrate and scale of the reaction. The spectroscopic data provided is a representative example.

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

G General Workflow for N-Alkylation start This compound reagents Alkyl Halide, Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->reagents Reacts with product N-Alkylated Derivative reagents->product Yields

Caption: Workflow for N-Alkylation.

G General Workflow for N-Acylation start This compound reagents Acyl Halide/Anhydride, Base (e.g., Et₃N) Solvent (e.g., DCM) start->reagents Reacts with product N-Acylated Derivative reagents->product Yields

Caption: Workflow for N-Acylation.

G General Workflow for Buchwald-Hartwig Amination start This compound reagents Aryl Halide, Pd Catalyst, Ligand, Base Solvent (e.g., Toluene) start->reagents Couples with product N-Arylated Derivative reagents->product Yields

Caption: Workflow for N-Arylation.

G General Workflow for Reductive Amination start This compound reagents Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) start->reagents Reacts with product N-Alkylated Derivative reagents->product Yields

Caption: Workflow for Reductive Amination.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives. The synthetic protocols outlined in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination provide robust methods for accessing these derivatives in good to excellent yields. The provided data and workflows serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the development of novel compounds with potential therapeutic applications.

References

A Technical Guide to the Chemical Stability and Storage of Boc-piperazine-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, commonly referred to as Boc-piperazine-piperidine. Given the absence of extensive, publicly available, long-term stability data for this specific molecule, this document synthesizes information based on the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group and the constituent piperazine and piperidine rings. It further outlines best practices for handling, storage, and stability assessment.

Chemical Profile and Inherent Stability

Boc-piperazine-piperidine is a bifunctional molecule utilized as a building block in medicinal chemistry, particularly in the synthesis of more complex molecules like PROTACs.[1] Its stability is primarily dictated by the Boc protecting group, which is known to be sensitive to acidic conditions and high temperatures.

The piperidine and piperazine rings are generally stable, but the secondary amine on the piperidine ring and the tertiary amines within the piperazine ring can be susceptible to oxidation over long periods or in the presence of strong oxidizing agents.

In general, under recommended storage conditions, Boc-protected amines are considered stable.[2][3] Hazardous polymerization is not expected to occur.[4]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of Boc-piperazine-piperidine, adherence to proper storage and handling protocols is critical. The following table summarizes the recommended conditions based on safety data sheets for structurally related compounds.

ParameterRecommendationRationale & Details
Temperature Store in a cool, dry place.[2][4][5] Refrigeration is often recommended for optimal preservation.[6] Temperatures below 30°C (86°F) are generally advised for amines to minimize volatility and maintain stability.[7]Prevents thermal degradation and potential slow decomposition over time.
Atmosphere Store in a tightly closed container.[2][4][5] For particularly sensitive compounds, storage under an inert gas (e.g., argon, nitrogen) is advisable.Minimizes exposure to atmospheric moisture and oxygen, which can lead to hydrolysis of the Boc group or oxidation of the amine moieties.
Light Store away from direct sunlight.[8] Some related compounds are noted to be light-sensitive.Protects against photolytic degradation. Amber vials or storage in a dark cabinet is recommended.
Moisture/Humidity Keep in a dry environment.[2][4][7]Amines can be hygroscopic, and moisture can facilitate hydrolysis.[7]
Handling Handle in a well-ventilated area.[4][5] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4] Avoid formation of dust and aerosols.[5]Prevents inhalation and skin contact. Good laboratory hygiene should be practiced.[3]

Potential Degradation Pathways

The primary route of degradation for Boc-piperazine-piperidine is the cleavage of the Boc group. Other potential, though less common, degradation pathways include oxidation of the amine functionalities.

Acid-Catalyzed Deprotection

The Boc group is notoriously labile in the presence of strong acids.[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine. Common reagents that will induce this degradation include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids.[9][10]

Thermal Degradation

Elevated temperatures can also lead to the thermolytic cleavage of the Boc group, although this typically requires significant heat (e.g., >150°C).[8][11][12] The mechanism is thought to be a concerted process involving proton transfer and the release of isobutylene and carbon dioxide.

Oxidative Degradation

The nitrogen atoms in the piperazine and piperidine rings can be susceptible to oxidation, especially with strong oxidizing agents, leading to the formation of N-oxides or other degradation products.[2][3][4] This is generally less of a concern under proper storage conditions but should be considered if the compound is exposed to incompatible materials.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways Boc_Pip_Pip Boc-piperazine-piperidine Deprotected Piperazine-piperidine Boc_Pip_Pip->Deprotected  Strong Acid (e.g., TFA, HCl) Boc_Pip_Pip->Deprotected  High Temperature Oxidized N-Oxide Products Boc_Pip_Pip->Oxidized Strong Oxidizing Agents Isobutylene Isobutylene + CO2 Boc_Pip_Pip->Isobutylene Cleavage Byproducts

Caption: Potential degradation routes for Boc-piperazine-piperidine.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Boc-piperazine-piperidine, a series of forced degradation studies can be performed.[13] These studies intentionally stress the compound to predict its long-term stability and identify potential degradation products.

General Workflow for Stability Testing

The logical flow for a comprehensive stability assessment program is outlined below.

G Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Long-Term Stability Program start Obtain Compound Batch lit_review Literature & In-Silico Assessment start->lit_review acid Acidic Hydrolysis (e.g., 0.1M HCl) lit_review->acid base Basic Hydrolysis (e.g., 0.1M NaOH) lit_review->base oxidative Oxidative Stress (e.g., 3% H2O2) lit_review->oxidative thermal Thermal Stress (e.g., 60-80°C) lit_review->thermal photo Photolytic Stress (ICH Q1B) lit_review->photo analysis Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradants (MS, NMR) analysis->characterization long_term Long-Term Storage (ICH Q1A) characterization->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) characterization->accelerated

Caption: A logical workflow for assessing chemical stability.
Protocol for Acid/Base Forced Degradation

  • Preparation : Prepare stock solutions of Boc-piperazine-piperidine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions :

    • Acidic : Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~1 mg/mL.

    • Basic : Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~1 mg/mL.

  • Incubation : Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization : Neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) before analysis to halt the degradation.

  • Analysis : Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) with UV and mass spectrometric detection to quantify the parent compound and detect degradants.

Protocol for Oxidative Forced Degradation
  • Preparation : Prepare a stock solution of the compound as described above.

  • Stress Conditions : Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~1 mg/mL.

  • Incubation : Incubate the solution at room temperature.

  • Time Points : Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze directly by HPLC-UV/MS.

Protocol for Thermal Forced Degradation
  • Preparation : Place the solid compound in a vial and in a separate vial, prepare a solution (~1 mg/mL) in a relevant solvent.

  • Stress Conditions : Place the vials in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Time Points :

    • Solid State : Remove the vial at specified time points (e.g., 1, 3, 7 days), allow it to cool, then prepare a solution for analysis.

    • Solution State : Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).

  • Analysis : Analyze all samples by HPLC-UV/MS.

Conclusion

While Boc-piperazine-piperidine is generally a stable compound under proper storage conditions, its integrity is critically dependent on avoiding exposure to strong acids, high temperatures, and strong oxidizing agents. The primary degradation pathway involves the acid-catalyzed or thermal cleavage of the Boc protecting group. For professionals in drug development, conducting forced degradation studies is a crucial step to understand the molecule's intrinsic stability, develop stability-indicating analytical methods, and establish appropriate storage and re-test periods. By adhering to the storage guidelines and understanding the potential chemical liabilities outlined in this guide, researchers can ensure the quality and reliability of Boc-piperazine-piperidine in their scientific endeavors.

References

The Strategic Application of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and bioavailability.[1][2][3] The synthesis of complex molecules incorporating this scaffold, however, often necessitates the strategic use of protecting groups to achieve the desired regioselectivity. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and reliable choice for the temporary protection of one of the piperazine nitrogen atoms. This technical guide provides an in-depth exploration of the core principles and practical applications of the Boc protecting group in piperazine synthesis, with a focus on experimental protocols, quantitative data, and logical workflows relevant to drug development.

Introduction: The Pivotal Role of Piperazine and Protecting Groups in Medicinal Chemistry

Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in a wide range of therapeutic agents targeting diverse biological pathways.[1][4][5] Their unique physicochemical properties, including their basicity and conformational flexibility, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[2] However, the presence of two reactive secondary amine functionalities in the piperazine ring presents a significant synthetic challenge: the potential for non-selective reactions, leading to a mixture of mono- and di-substituted products.[6]

To overcome this hurdle, chemists employ protecting groups to temporarily block one of the amine groups, thereby directing the reaction to the desired nitrogen atom.[7][8][9] A good protecting group should be easy to introduce and remove in high yields under conditions that do not compromise the integrity of the rest of the molecule.[10] The Boc group, with its stability in a variety of reaction conditions and its facile removal under acidic conditions, has emerged as a preferred choice in the synthesis of monosubstituted piperazines.[4][11]

The Chemistry of Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[6] The reaction involves the nucleophilic attack of the piperazine nitrogen on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.[12]

The primary challenge in the synthesis of mono-Boc-piperazine is preventing the formation of the undesired 1,4-di-Boc-piperazine byproduct.[6] Several strategies can be employed to favor mono-protection:

  • Protonation of one nitrogen: By adding a stoichiometric amount of acid, one of the nitrogen atoms is protonated, rendering it less nucleophilic and thus less likely to react with Boc₂O.[6]

  • Control of stoichiometry: Careful control of the molar ratio of piperazine to Boc₂O can statistically favor the formation of the mono-protected product.[6]

  • Slow addition of reagents: Adding the Boc₂O solution dropwise to the piperazine solution helps to maintain a low concentration of the electrophile, minimizing the chance of a second reaction on the already mono-protected piperazine.[6]

Deprotection of the Boc group is typically achieved under acidic conditions.[13] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine.[11] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[13]

Experimental Protocols

Synthesis of Mono-Boc-Piperazine (Acid-Mediated Method)

This protocol prioritizes the formation of the mono-protected product by protonating one of the piperazine nitrogens.

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[6]

  • Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution and stir for 15-30 minutes at 0 °C.[6]

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.[6]

  • Adjust the pH of the aqueous residue to 10 with a 20% NaOH solution.[6]

  • Extract the aqueous layer multiple times with chloroform or DCM.[6]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[6]

  • If necessary, further purification can be performed using column chromatography.[6]

N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and generally effective method for N-Boc deprotection.[13]

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM in a round-bottom flask.[13]

  • Cool the solution to 0 °C in an ice bath.[13]

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.[13]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[13]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[13]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[13]

  • Extract the aqueous layer with DCM.[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and deprotection of Boc-piperazine based on literature and technical documentation.

Parameter Synthesis of Mono-Boc-Piperazine (Acid-Mediated) Reference
Piperazine : Boc₂O Ratio 1 : 1[6]
Reaction Time 3 - 5 hours[6]
Typical Yield > 93.5% (alternative method)[14][15]
Purity High, further purification may be needed[6]
Parameter N-Boc Deprotection (TFA Method) Reference
TFA Concentration 20-50% in DCM[13]
Reaction Time 1 - 4 hours[13]
Typical Yield Generally high[16]
Purity High after work-up[13]

Logical Workflows and Pathways

The following diagrams illustrate the key logical workflows in the synthesis and utilization of Boc-protected piperazine.

Boc_Protection_Workflow Workflow for Mono-Boc Protection of Piperazine start Start: Piperazine in Solvent acid Add Acid (e.g., TFA, HCl) (1.0 equiv.) start->acid boc2o Slowly Add Boc₂O (1.0 equiv.) acid->boc2o reaction Reaction at Room Temperature (3-5 hours) boc2o->reaction workup Aqueous Work-up (Basification & Extraction) reaction->workup product Product: Mono-Boc-Piperazine workup->product

Caption: Workflow for the selective mono-Boc protection of piperazine.

Boc_Deprotection_Workflow Workflow for N-Boc Deprotection start Start: N-Boc-Piperazine Derivative in DCM acid Add Acid (e.g., TFA) at 0°C to RT start->acid reaction Reaction (1-4 hours) acid->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup product Product: Deprotected Piperazine Derivative workup->product

Caption: General workflow for the acidic deprotection of N-Boc-piperazine.

Synthetic_Utility_Pathway Synthetic Utility of Mono-Boc-Piperazine piperazine Piperazine boc_protection Boc Protection piperazine->boc_protection mono_boc Mono-Boc-Piperazine boc_protection->mono_boc functionalization Functionalization (e.g., Alkylation, Acylation, Buchwald-Hartwig) mono_boc->functionalization functionalized_boc N-Functionalized-N'-Boc-Piperazine functionalization->functionalized_boc deprotection Boc Deprotection functionalized_boc->deprotection final_product Final Mono-substituted Piperazine Derivative deprotection->final_product

Caption: A logical pathway demonstrating the synthetic utility of mono-Boc-piperazine.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules containing the piperazine scaffold. Its ease of introduction, stability under a range of reaction conditions, and facile removal make it an ideal choice for directing the regioselectivity of reactions involving the two nitrogen atoms of piperazine. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols, is crucial for researchers and scientists in the field of drug development to efficiently synthesize novel therapeutic agents. The strategic application of this protecting group will undoubtedly continue to play a vital role in the advancement of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) using the bifunctional linker, Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This linker, featuring a piperidinyl-piperazine core, offers a semi-rigid scaffold that can be advantageous for optimizing the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key binding moieties connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI by the E3 ligase, which marks it for degradation by the 26S proteasome.[2]

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex.[] this compound is a versatile linker building block. The piperidine and piperazine rings introduce a degree of conformational constraint, which can reduce the entropic penalty of ternary complex formation.[4] The Boc-protected amine on the piperidine allows for selective functionalization, enabling a modular and controlled synthetic approach.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a catalytic cycle within the cell, as depicted in the signaling pathway diagram below.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a hypothetical PROTAC using this compound, followed by its biological evaluation.

Protocol 1: Synthesis of a Hypothetical PROTAC

This protocol describes a multi-step synthesis of a PROTAC targeting a hypothetical protein (Target X) and recruiting the Cereblon (CRBN) E3 ligase. The synthesis involves the sequential conjugation of the linker with the E3 ligase ligand (Pomalidomide) and a ligand for Target X.

Materials:

  • This compound

  • Pomalidomide

  • A carboxylic acid-functionalized ligand for Target X (Target X-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting deprotected piperidine-piperazine intermediate is typically used in the next step without further purification.

Step 2: Coupling of the Deprotected Linker with Pomalidomide

  • In a separate flask, dissolve Pomalidomide (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the Pomalidomide solution and stir at room temperature for 15 minutes to activate the glutarimide ring for nucleophilic substitution.

  • Add a solution of the deprotected piperidine-piperazine intermediate (1.1 eq) in anhydrous DMF to the activated Pomalidomide mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated.

Step 3: Coupling with the Target Protein Ligand

  • The product from Step 2, which now has a free piperazine amine, is dissolved in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of the Target X ligand (Target X-COOH) (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes at room temperature.

  • Add the solution of the Pomalidomide-linker intermediate to the activated Target X ligand solution.

  • Stir the reaction at room temperature overnight and monitor by LC-MS.

Step 4: Purification and Characterization

  • Purify the final PROTAC product by preparative HPLC to achieve high purity.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing Target X

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Target X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies for the target protein and loading control. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to characterize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant Target X protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

  • Amine coupling kit

  • SPR running buffer

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the Target X protein over the immobilized E3 ligase to assess any direct, PROTAC-independent interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the Target X protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity parameters of the ternary complex formation. Calculate the cooperativity (α) of the complex formation.

Data Presentation

The following tables present hypothetical quantitative data for a series of PROTACs based on the this compound linker, illustrating how variations in the linker attachment and length can impact degradation potency and ternary complex formation.

Table 1: In-Cell Degradation Potency of Hypothetical PROTACs

PROTAC IDLinker ModificationTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-1N-acylation of PiperazineTarget XHEK29350>90
PROTAC-2N-alkylation of PiperazineTarget XHEK29325>95
PROTAC-3Extended Linker (PEG2)Target XHEK2937585
PROTAC-4N-acylation of PiperazineTarget YHeLa120>90

Data are representative and for illustrative purposes only.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC IDBinary Affinity (KD) to E3 Ligase (nM)Binary Affinity (KD) to Target X (nM)Ternary Complex Affinity (KD) (nM)Cooperativity (α)
PROTAC-1150200305.0
PROTAC-2145190159.7
PROTAC-3160210802.0

Data are representative and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and evaluation of PROTACs using the specified linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Tert-butyl 4-(piperazin-1-yl) piperidine-1-carboxylate Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Coupling1 Coupling with E3 Ligase Ligand (e.g., Pomalidomide) Deprotection->Coupling1 Intermediate Linker-E3 Ligase Conjugate Coupling1->Intermediate Coupling2 Coupling with Target Protein Ligand Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification In_Vitro In Vitro Assays Purification->In_Vitro Cell_Based Cell-Based Assays Purification->Cell_Based SPR Ternary Complex Formation (SPR/ITC) In_Vitro->SPR Western_Blot Protein Degradation (Western Blot) Cell_Based->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, α) SPR->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols: A Guide to E3 Ligase Ligand Coupling for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols involved in coupling with an E3 ligase ligand, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3][4] This guide details the necessary steps from the synthesis of E3 ligase ligand-linker conjugates to the cellular evaluation of the final PROTAC molecule.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] The fundamental role of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[1][8][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][6][7] The selection of an appropriate E3 ligase and its corresponding ligand is a critical step in designing a successful PROTAC.[3] While there are over 600 E3 ligases in the human genome, only a few have been widely utilized for PROTAC technology due to the availability of well-characterized ligands.[5] The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][10]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2-Ub binds E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: The PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Development and Evaluation

The development of an effective PROTAC follows a structured workflow, beginning with the synthesis and characterization of its components and culminating in the assessment of its biological activity in cellular models. This tiered approach allows for the systematic optimization of the PROTAC molecule.[1]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Synthesis 1. Synthesis of E3 Ligase Ligand-Linker & POI Ligand Coupling 2. Coupling to form PROTAC Molecule Synthesis->Coupling Purification 3. Purification & Characterization (HPLC, MS, NMR) Coupling->Purification Binding 4. E3 Ligase & POI Binding Affinity (SPR, ITC) Purification->Binding Ternary 5. Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Degradation 6. Target Protein Degradation (Western Blot, In-Cell Western) Ternary->Degradation Ubiquitination 7. Target Ubiquitination (IP-Western) Degradation->Ubiquitination Phenotype 8. Downstream Cellular Phenotype (e.g., Apoptosis Assay) Ubiquitination->Phenotype

Figure 2: General experimental workflow for the evaluation of PROTAC molecules.

Key Experimental Protocols

Protocol 1: Synthesis of an E3 Ligase Ligand-Linker Conjugate via Amide Coupling

This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to an E3 ligase ligand functionalized with a terminal carboxylic acid.[11]

Materials:

  • E3 Ligase Ligand with a terminal carboxylic acid (e.g., a derivative of Thalidomide for CRBN)

  • POI Ligand with a free amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolution: In a clean, dry vial, dissolve the E3 Ligase Ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[11]

  • Coupling: Add the POI ligand (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the activated E3 Ligase Ligand solution.[11]

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[11]

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.[11]

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11]

Protocol 2: Characterization of E3 Ligase Ligand Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing kinetic and affinity data.[8]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5)

  • Purified recombinant E3 ligase (e.g., VHL or Cereblon)

  • E3 ligase ligand (or PROTAC)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.[3][8]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the E3 ligase ligand (or PROTAC) over the immobilized E3 ligase surface to determine its binary binding affinity.[8]

    • Monitor the association and dissociation phases in real-time.[3]

    • Regenerate the sensor surface between injections.[3]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[3]

Protocol 3: Assessment of Ternary Complex Formation by TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay suitable for studying the formation of the ternary complex.[1][12]

Materials:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase (e.g., GST-tagged)

  • Labeled anti-tag antibodies (e.g., terbium-conjugated anti-GST and fluorescently labeled anti-His)

  • PROTAC dilution series

  • Assay buffer

Procedure:

  • Assay Setup: In a 384-well plate, add the PROTAC dilution series.

  • Add Proteins: Add the tagged POI and E3 ligase to the wells.[1]

  • Add Antibodies: Add the labeled anti-tag antibodies.[1]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.[1]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[1]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.[1]

Protocol 4: Evaluation of Target Protein Degradation by Western Blotting

Western blotting is a widely used semi-quantitative method to assess the reduction in target protein levels following PROTAC treatment.[3][13]

Materials:

  • Cell culture reagents

  • PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a desired time period (e.g., 2, 4, 8, 16, 24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.[14]

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with primary antibodies for the target protein and a loading control.[14]

    • Wash and incubate with an HRP-conjugated secondary antibody.[13]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]

Data Presentation: Summarizing Quantitative Results

Structured tables are essential for comparing the efficacy of different PROTAC molecules.

Table 1: Biophysical Characterization of PROTACs

PROTAC IDE3 Ligase Binding K_D (nM) (SPR)POI Binding K_D (nM) (SPR)Ternary Complex EC₅₀ (nM) (TR-FRET)Cooperativity (α)
PROTAC-0017515050>1
PROTAC-00282140120<1
Control-001>10,000155>10,000N/A

Table 2: Cellular Activity of PROTACs

PROTAC IDDC₅₀ (nM) (Western Blot, 24h)Dₘₐₓ (%) (Western Blot, 24h)
PROTAC-0012595
PROTAC-00225060
Control-001>10,000<10

Logical Relationship Between Validation Methods

A comprehensive validation strategy for a PROTAC involves a multi-pronged approach, where results from initial, more accessible assays inform the design of subsequent, more complex experiments.

Validation_Logic Biochemical Biochemical Assays (SPR, ITC) - Binary Binding Affinity Ternary_Assay Ternary Complex Assays (TR-FRET, AlphaLISA) - Confirms Proximity Biochemical->Ternary_Assay Informs PROTAC design Degradation_Assay Initial Degradation Screen (Western Blot) - DC50, Dmax Ternary_Assay->Degradation_Assay Predicts cellular activity Mechanism_Validation Mechanism Validation - Negative Controls - Proteasome Inhibitors Degradation_Assay->Mechanism_Validation Confirms mechanism Selectivity Selectivity Profiling (Global Proteomics) - On- and Off-Target Effects Mechanism_Validation->Selectivity Assesses specificity Functional Functional Cellular Assays - Phenotypic Readouts Selectivity->Functional Links degradation to function

Figure 3: Logical relationship between validation methods.

References

Application of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 Ligase). tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a vital bifunctional building block used in the synthesis of these linkers. The embedded piperidine-piperazine motif provides a semi-rigid scaffold that can enhance metabolic stability and solubility, properties that have been leveraged in the development of clinically advanced PROTACs.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this chemical moiety in the context of TPD.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein.[5] The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (with Piperidinopiperazine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Application in Clinical Candidates

The piperidine-piperazine linker motif is a key structural feature in several clinically advanced PROTACs developed by Arvinas. These examples highlight the successful application of this linker chemistry in creating potent and orally bioavailable degraders.

Bavdegalutamide (ARV-110): An Androgen Receptor (AR) Degrader

ARV-110 is an orally active PROTAC designed to target the Androgen Receptor (AR) for degradation and is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[6][7][8] Its structure incorporates a rigid piperidine-piperazine linker connecting an AR antagonist to a Cereblon (CRBN) E3 ligase ligand.[6]

Vepdegestrant (ARV-471): An Estrogen Receptor (ER) Degrader

ARV-471 is an orally bioavailable PROTAC that degrades the Estrogen Receptor (ER) and is in clinical development for ER-positive breast cancer.[9] Similar to ARV-110, it utilizes a piperidine-piperazine based linker to connect an ER binder to an E3 ligase ligand.[10]

Quantitative Data Summary

The following tables summarize the degradation potency and anti-proliferative effects of ARV-110 and ARV-471, which feature the piperidine-piperazine linker scaffold.

Table 1: Degradation Potency of Bavdegalutamide (ARV-110)

Cell Line Target DC₅₀ Dₘₐₓ Reference
VCaP AR < 1 nM > 95% [9]
LNCaP AR < 1 nM > 95% [9]

| 22Rv1 | AR | 0.2 - 1 nM | > 95% |[9] |

Table 2: Anti-proliferative Activity of Bavdegalutamide (ARV-110)

Cell Line Target IC₅₀ Reference
VCaP AR 1.5 nM [7]

| LNCaP | AR | 16.2 nM |[7] |

Table 3: Degradation Potency of Vepdegestrant (ARV-471)

Cell Line Target DC₅₀ Dₘₐₓ Reference
MCF-7 ER ~1.8 nM > 95% [9]

| T47D | ER | ~2 nM | > 95% | |

Experimental Protocols

The characterization of a novel PROTAC involves a cascade of experiments to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow A 1. PROTAC Synthesis (Incorporate Linker) B 2. Ternary Complex Formation Assay (e.g., TR-FRET, SPR, NanoBRET) A->B C 3. In Vitro Ubiquitination Assay (Western Blot or TR-FRET) B->C D 4. Cellular Degradation Assay (Western Blot or HiBiT) C->D E 5. Downstream Functional Assays (e.g., Cell Viability, Gene Expression) D->E

Figure 2: Standard experimental workflow for PROTAC evaluation.
Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol is a fundamental method to determine the DC₅₀ and Dₘₐₓ of a PROTAC in a cellular context.[5][11]

1. Materials and Reagents:

  • Cell Line expressing the protein of interest (e.g., VCaP for AR, MCF-7 for ER).

  • PROTAC compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (for target protein and loading control, e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

2. Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of its target by the recruited E3 ligase in a cell-free system.[12][13]

1. Materials and Reagents:

  • Recombinant human E1 activating enzyme (e.g., UBE1).

  • Recombinant human E2 conjugating enzyme (specific to the E3 ligase, e.g., UBE2D2 for CRBN).

  • Recombinant E3 ligase complex (e.g., DDB1/CUL4A/RBX1/CRBN).

  • Recombinant purified target protein (POI).

  • Human recombinant ubiquitin.

  • PROTAC compound.

  • ATP solution.

  • 10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT).

  • SDS-PAGE loading buffer.

2. Procedure:

  • Reaction Setup: On ice, prepare a master mix containing reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.

  • Assemble Reactions: In separate tubes, add the master mix. Add the PROTAC (or DMSO as a vehicle control).

  • Initiate Reaction: Initiate the ubiquitination reaction by adding the E3 ligase complex. The final reaction volume is typically 25-50 µL.

  • Controls: Include necessary negative controls, such as reactions lacking ATP, E1, E2, E3 ligase, or the PROTAC.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. A successful reaction will show a ladder of higher molecular weight bands above the unmodified protein, corresponding to polyubiquitinated species.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase complex.[4][14]

1. Materials and Reagents:

  • Recombinant purified target protein (POI), often tagged (e.g., His-tag).

  • Recombinant E3 ligase complex, often tagged (e.g., GST-tag).

  • TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Terbium).

  • TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2).

  • PROTAC compound.

  • Assay Buffer.

  • Low-volume 384-well microplates.

2. Procedure:

  • Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, and the two labeled antibodies in assay buffer.

  • Assay Setup: In a microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal on a compatible plate reader, recording emissions at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. A successful ternary complex formation will typically result in a bell-shaped "hook effect" curve, where the signal first increases with PROTAC concentration and then decreases at higher concentrations due to the formation of binary complexes.

Target Signaling Pathway Example: Androgen Receptor

ARV-110 targets the Androgen Receptor, a key driver in prostate cancer.[15] The classical AR signaling pathway involves ligand binding, nuclear translocation, and gene transcription that promotes cell proliferation and survival.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR + HSP Complex AR_Active Active AR Dimer AR_HSP->AR_Active Dimerization & HSP Dissociation Degradation Ubiquitination & Proteasomal Degradation AR_HSP->Degradation Intercepts & Degrades Androgen Androgen (e.g., DHT) Androgen->AR_HSP Binds AR_Nuc Active AR Dimer AR_Active->AR_Nuc Nuclear Translocation PROTAC ARV-110 (PROTAC) PROTAC->Degradation ARE Androgen Response Element (ARE) AR_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription->Cell Proliferation\n& Survival

Figure 3: Simplified Androgen Receptor signaling and PROTAC intervention.

References

Application Notes and Protocols for Boc-Piperazine Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-peptidic scaffolds into peptide structures is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic profiles, and increase proteolytic stability.[1] Piperazine and its derivatives are particularly valuable building blocks in this regard.[2] This document provides detailed application notes and protocols for the use of Boc-protected piperazine-containing building blocks, such as N-Boc-piperazine-C3-COOH, in solid-phase peptide synthesis (SPPS). This approach facilitates the efficient and rapid generation of diverse compound libraries for drug discovery, particularly for targets like G protein-coupled receptors (GPCRs) and bacterial topoisomerase.[1]

The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile protecting group used for the α-amino group of amino acids in SPPS.[3][4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for the synthesis of complex peptide analogues incorporating piperazine moieties.[5]

Applications in Drug Discovery

The use of Boc-piperazine building blocks in SPPS is primarily focused on the creation of peptidomimetics with enhanced therapeutic properties.[5]

  • Scaffolding for Peptidomimetics: The piperazine ring can modify or replace the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[5]

  • Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be critical for receptor binding.[5]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in drugs that act on the central nervous system. Solid-phase synthesis allows for the rapid generation of analogues for screening.[5]

  • Ligands for GPCRs: Peptides and peptidomimetics synthesized using piperazine-based linkers can act as ligands for G protein-coupled receptors (GPCRs), which are important drug targets.[1]

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a target molecule using a Boc-piperazine building block.

Resin Preparation and Swelling
StepReagent/SolventTimePurpose
1N,N-dimethylformamide (DMF)≥ 30 minTo swell the Rink Amide AM resin.[1]

Protocol:

  • Place the desired amount of Rink Amide AM resin in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF from the vessel.[1]

Fmoc-Deprotection of the Resin
StepReagent/SolventTimePurpose
120% Piperidine in DMF3 minInitial deprotection of the Fmoc group.[1]
220% Piperidine in DMF12 minCompletion of the Fmoc deprotection.[1]
3DMF6 x 30 secWashing to remove excess piperidine.[1]

Protocol:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.[1]

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).[1]

Coupling of N-Boc-piperazine-C3-COOH
StepReagent/SolventEquivalents (relative to resin loading)Purpose
1N-Boc-piperazine-C3-COOH3 eq.Building block to be coupled.[1]
2HBTU3 eq.Activating agent for the carboxylic acid.[1]
3DIPEA6 eq.Base for the activation and coupling reaction.[1]
4DMF-Solvent for the reaction.

Protocol:

  • In a separate vial, pre-activate N-Boc-piperazine-C3-COOH (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.[1]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2 hours.[5]

  • Drain the coupling solution and wash the resin with DMF and DCM.[5]

Boc Deprotection of the Piperazine Nitrogen
StepReagent/SolventTimePurpose
1Dichloromethane (DCM)3 x washesTo prepare the resin for deprotection.[1]
225-50% Trifluoroacetic acid (TFA) in DCM30 minTo remove the Boc protecting group.[1]
3Dichloromethane (DCM)3 x washesTo wash away excess TFA.[1]
410% DIPEA in DMF3 x 2 minTo neutralize the resin.[1]

Protocol:

  • Wash the resin with dichloromethane (DCM) (3 times).[1]

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.[1]

  • Drain the TFA/DCM solution and wash the resin with DCM (3 times).[1]

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[1]

Peptide Chain Elongation

Repeat the coupling and deprotection steps as described above to elongate the peptide chain with standard Boc-protected amino acids.

Cleavage from the Resin and Final Deprotection
StepReagent/SolventTimePurpose
1Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)2-3 hoursTo cleave the peptide from the resin and remove side-chain protecting groups.[1]

Protocol:

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.[1]

Product Isolation and Purification
StepReagent/SolventPurpose
1Cold Diethyl EtherTo precipitate the crude product.[1]
2Water/Acetonitrile MixtureTo dissolve the crude product for purification.[1]
3Preparative RP-HPLCTo purify the final product.[1]

Protocol:

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[1]

  • Dry the crude product under vacuum.[1]

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).[1]

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[1]

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Boc-Piperazine Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Boc_Deprotection Boc Deprotection (TFA/DCM) Coupling->Boc_Deprotection Elongation Peptide Chain Elongation Boc_Deprotection->Elongation Elongation->Boc_Deprotection Repeat Cycles Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Caption: Workflow for solid-phase synthesis using a Boc-piperazine building block.

GPCR_Signaling Ligand Peptide Ligand (with Piperazine) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: General signaling pathway of a G protein-coupled receptor (GPCR).[1]

Data Summary

Quantitative data for the efficiency of incorporating Boc-piperazine building blocks can vary depending on the specific sequence and coupling conditions. However, the described protocols generally lead to good yields and high purity after purification. For comparison, data from studies on deprotection reagents in Fmoc-SPPS, which also utilize piperazine, show high crude yields and purities, indicating the compatibility of the piperazine scaffold in peptide synthesis.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95[6]
10% Piperazine in DMF/EtOHNBC11262>95[6]
20% Piperidine in DMFNBC75978>95[6]
10% Piperazine in DMF/EtOHNBC75975>95[6]

Note: This data is from a study on Fmoc-SPPS deprotection and is provided for context on the performance of piperazine in peptide synthesis protocols.[7]

Conclusion

The use of Boc-piperazine-containing building blocks in solid-phase peptide synthesis is a robust and versatile strategy for the development of novel peptidomimetics. The detailed protocols provided herein offer a clear guide for researchers to incorporate these valuable scaffolds into their synthetic workflows, enabling the exploration of new chemical space and the development of potential therapeutics with improved properties.

References

Application Notes and Protocols for Incorporating Piperazine Linkers into Small Molecule Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Piperazine-containing linkers have emerged as a valuable component in PROTAC design. The piperazine moiety offers a semi-rigid scaffold that can enhance solubility and metabolic stability.[1][2][3] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.[4] This application note provides detailed protocols for the synthesis, purification, and evaluation of small molecule degraders incorporating piperazine linkers.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Piperazine Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Synthesis_Workflow cluster_step1 Step 1: POI Ligand - Linker Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Coupling cluster_step4 Step 4: Purification & Characterization POI_Ligand POI Ligand (e.g., JQ1-COOH) Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling1 Boc_Piperazine Boc-Piperazine Boc_Piperazine->Coupling1 POI_Linker_Boc POI-Piperazine-Boc Coupling1->POI_Linker_Boc Deprotection TFA/DCM POI_Linker_Boc->Deprotection POI_Linker_Amine POI-Piperazine-NH Deprotection->POI_Linker_Amine Coupling2 Amide Coupling (HATU, DIPEA) POI_Linker_Amine->Coupling2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Prep-HPLC Final_PROTAC->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization Evaluation_Workflow cluster_synthesis Synthesis & QC cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis QC Quality Control (NMR, MS, HPLC) Synthesis->QC Binary_Binding Binary Binding Affinity (SPR, ITC) QC->Binary_Binding Ternary_Complex Ternary Complex Formation (FP, FRET) QC->Ternary_Complex Degradation Protein Degradation (Western Blot, DC50) Ternary_Complex->Degradation Viability Cell Viability (IC50) Degradation->Viability Downstream Downstream Pathway Analysis Viability->Downstream

References

Application Notes and Protocols: The Utility of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of ligands targeting G-protein coupled receptors (GPCRs). Its inherent physicochemical properties often contribute to favorable pharmacokinetics and brain bioavailability, making it a cornerstone in the design of central nervous system (CNS) active agents.[1][2] tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate serves as a versatile and strategically protected building block for introducing this valuable scaffold into potential drug candidates. The Boc-protecting group on the piperidine nitrogen allows for selective functionalization of the terminal piperazine nitrogen, enabling the construction of a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols and application data for the use of this intermediate in the synthesis of GPCR ligands, with a focus on dopamine and serotonin receptor antagonists.

Data Presentation

The piperazine-piperidine core is integral to numerous potent GPCR ligands. The following tables summarize the binding affinities of representative compounds synthesized using methodologies applicable to this compound.

Table 1: Binding Affinities (Ki, nM) of Piperazine-Piperidine Derivatives at Dopamine Receptors

Compound IDScaffoldTarget ReceptorKi (nM)Selectivity (vs. D2)
1 Phenylpiperazine-PiperidineD32.646-fold
2 Phenylpiperazine-PiperidineD33.950-fold
3 Dichlorophenylpiperazine-ButylD31-5>100-fold
4 Thiophenylbenzamide-PhenylpiperazineD31.4>400-fold

Data is compiled from analogous structures reported in literature.[3][4][5]

Table 2: Binding Affinities (IC50/Ki, nM) of Piperazine-Piperidine Derivatives at Serotonin Receptors

Compound IDScaffoldTarget ReceptorIC50/Ki (nM)Selectivity (vs. 5-HT2A/2C)
5 Benzotriazinone-Arylpiperazine5-HT1A0.059High
6 Quinolyl-piperazinyl-piperidine5-HT1APotent AntagonistSelective
7 Spiro[chromene-2,4'-piperidine]5-HT2C121.5 (EC50)Selective vs. 5-HT2A/B

Data is compiled from analogous structures reported in literature.[6][7][8]

Experimental Protocols

Two primary synthetic strategies for elaborating this compound into GPCR ligands are the Buchwald-Hartwig amination and reductive amination. Below are detailed protocols for these key transformations.

Protocol 1: Synthesis of an N-Aryl Piperazine Derivative via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide, a common method for synthesizing arylpiperazine-containing GPCR ligands.[9][10]

Reaction Scheme:

This compound + Aryl-X → tert-Butyl 4-(4-aryl-piperazin-1-yl)piperidine-1-carboxylate (where X = Br, Cl)

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, sodium tert-butoxide, and the phosphine ligand.

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the palladium precatalyst to the flask under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl piperazine product.

Protocol 2: Boc-Deprotection and Final Ligand Synthesis

The final step in many syntheses is the removal of the Boc protecting group to liberate the piperidine nitrogen, which can then be further functionalized if necessary.

Reaction Scheme:

tert-Butyl 4-(4-aryl-piperazin-1-yl)piperidine-1-carboxylate → 4-(4-Aryl-piperazin-1-yl)piperidine

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • To this solution, add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Redissolve the residue in DCM and carefully neutralize by washing with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. This product may be used as is or purified further by crystallization or chromatography.

Visualizations

Signaling Pathways

GPCR ligands derived from the piperazine-piperidine scaffold often target receptors coupled to Gi proteins, such as the dopamine D2 and serotonin 5-HT1A receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[1][2][11]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Antagonist (e.g., Arylpiperazine derivative) GPCR Dopamine D2 / 5-HT1A Receptor Ligand->GPCR Binds and blocks G_protein Gi Protein (αβγ) GPCR->G_protein Prevents Activation Dopamine Dopamine / Serotonin Dopamine->GPCR AC Adenylyl Cyclase G_protein->AC No inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion (Normal Rate) PKA PKA cAMP->PKA Activation Response Cellular Response (Inhibited) PKA->Response Leads to Synthesis_Workflow Start Start: tert-Butyl 4-(piperazin-1-yl) piperidine-1-carboxylate & Aryl Halide Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify1 Flash Column Chromatography Workup->Purify1 Intermediate Boc-Protected Intermediate Purify1->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Neutralize Neutralization & Extraction Deprotection->Neutralize Purify2 Purification (Crystallization or Chromatography) Neutralize->Purify2 Final Final Product: GPCR Ligand Purify2->Final

References

Application Notes and Protocols: Amide Bond Formation with Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of amide derivatives using tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This versatile building block is frequently utilized in the pharmaceutical industry for the development of novel therapeutics, owing to its piperazine and piperidine moieties which are common scaffolds in biologically active compounds.[1][2]

The secondary amine of the piperazine ring readily participates in nucleophilic acyl substitution with activated carboxylic acids to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reaction at the piperazine nitrogen and can be readily removed under acidic conditions for further functionalization.

General Reaction Scheme

The formation of an amide bond with this compound typically involves the activation of a carboxylic acid using a coupling agent, followed by the nucleophilic attack of the secondary amine of the piperazine moiety.

G cluster_0 General Reaction Scheme reagents R-COOH + this compound coupling Coupling Agent, Base, Solvent reagents->coupling product Amide Product coupling->product

Caption: General workflow for amide bond formation.

Experimental Protocols

Protocol 1: Standard Amide Coupling using EDC/DMAP

This protocol describes a common and effective method for the formation of amides from this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq), EDC.HCl (1.1 eq), and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), partition the mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Boc Deprotection of the Amide Product

The Boc protecting group can be removed to liberate the secondary amine on the piperidine ring, allowing for further synthetic modifications.

Materials:

  • Boc-protected amide derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 20-50% solution in DCM) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by partitioning it between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

The following table summarizes various reaction conditions and yields for the amide bond formation with this compound and different carboxylic acids, as adapted from the literature.

Carboxylic AcidCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Chromone-2-carboxylic acidEDC.HCl, DMAP-DCMOvernightRT-[3][4]
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acidHATU, DIPEADIPEADMF-RT80[5][6]
Boc-glycineHATU, DIPEADIPEADMF-RT85[5]

Yields are for the amide coupling step. RT: Room Temperature

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow from starting materials to the final deprotected amide product.

G cluster_workflow Experimental Workflow start Start: Carboxylic Acid + This compound coupling Amide Coupling (e.g., EDC, DMAP in DCM) start->coupling workup1 Aqueous Workup (NaHCO3 wash) coupling->workup1 purification1 Purification (Column Chromatography) workup1->purification1 boc_product Boc-Protected Amide Product purification1->boc_product deprotection Boc Deprotection (TFA in DCM) boc_product->deprotection workup2 Neutralization & Workup (NaHCO3 wash) deprotection->workup2 final_product Final Deprotected Amide workup2->final_product

Caption: Step-by-step experimental workflow.

Applications in Drug Discovery

Amides derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperazine-piperidine scaffold is a common feature in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, derivatives have been explored as potential GPR119 agonists for the treatment of type 2 diabetes.[7] Furthermore, this scaffold is utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of target proteins.[8] The versatility of the amide bond formation allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

Application Notes and Protocols for Reductive Amination Involving Boc-Protected Piperazine and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the reductive amination of Boc-protected piperazine and piperidine derivatives, key reactions in the synthesis of diverse molecular entities for drug discovery and development.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[1][2][3] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding amine.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][3][6] The Boc (tert-butyloxycarbonyl) protecting group is frequently employed for one of the nitrogen atoms in piperazine to allow for selective functionalization of the other nitrogen.[4]

Key Applications

  • Lead Optimization: Rapidly generate analogs of lead compounds by introducing diverse substituents on piperazine or piperidine rings.

  • Fragment-Based Drug Discovery: Couple fragments containing carbonyl groups to piperazine or piperidine scaffolds.

  • PROTACs and Linker Synthesis: Synthesize complex linkers containing amine functionalities for targeted protein degraders.[7]

  • Synthesis of Biologically Active Molecules: A crucial step in the synthesis of various approved drugs.[8]

Experimental Protocols

Protocol 1: General Reductive Amination of N-Boc-piperazine with an Aldehyde or Ketone

This protocol describes the coupling of N-Boc-piperazine with a generic aldehyde or ketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Boc-Piperazine N-Boc-piperazine Product N-Boc-N'-(CHR1R2)-piperazine Boc-Piperazine->Product + Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product reduction Solvent DCM or DCE Solvent->Product solvent

Caption: Reductive amination of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-piperazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).[4]

  • Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][4]

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirred solution in portions.[4] For less reactive ketones, a catalytic amount of acetic acid may be added.[3]

  • Stir the reaction mixture at room temperature for 2-24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted Boc-piperazine derivative.[4]

Protocol 2: Reductive Amination on a Piperidine Nitrogen of a Boc-Piperazine-Piperidine Scaffold

This protocol outlines the functionalization of the piperidine nitrogen in a hypothetical Boc-piperazine-piperidine scaffold.

Workflow Diagram:

G start Start reactants Dissolve Boc-piperazine-piperidine and carbonyl compound in solvent start->reactants reductant Add NaBH(OAc)3 reactants->reductant reaction Stir at room temperature (2-24h) reductant->reaction quench Quench with aq. NaHCO3 reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Concentrate and purify dry->purify end End purify->end

Caption: Experimental workflow for reductive amination.

Materials:

  • Boc-piperazine-piperidine scaffold

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous[3][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-piperazine-piperidine scaffold (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or THF.[3][6]

  • To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring for the disappearance of starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • The resulting crude product can be purified by flash chromatography to afford the pure N-alkylated piperidine derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for reductive aminations involving piperazine and piperidine derivatives.

Amine ReactantCarbonyl ReactantReducing AgentSolventTime (h)Yield (%)Reference
N-Boc-piperazineCinnamaldehydeNaBH(OAc)₃DCMOvernightNot specified, but product obtained[9]
2-(piperazin-1-yl)ethanamine derivativeN-methyl-4-piperidoneNaBH(OAc)₃Acetonitrile460[10]
1,4-dioxa-8-azaspiro[4.5]decaneKetone derivativeNaBH(OAc)₃Not specifiedNot specified29[10]
Piperazine derivativeAldehydeNaBH(OAc)₃Not specifiedNot specified56[10]

Signaling Pathway Diagram (Hypothetical)

In a drug discovery context, the synthesized compounds might be designed to interact with specific signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized Boc-piperazine-piperidine derivative acts as an antagonist for a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Synthesized Antagonist (Boc-piperazine-piperidine derivative) Antagonist->GPCR Blocks Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Antagonist action on a GPCR signaling pathway.

Boc Deprotection Protocol

Following reductive amination, the Boc group can be readily removed to liberate the amine for further functionalization.

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).[11]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50%.[11]

  • Stir the mixture at room temperature for 1-2 hours.[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to obtain the amine as a TFA salt.[11]

References

Application Notes and Protocols for the Use of Linkers in Kinase Degrader Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Kinase Degraders

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins, including kinases implicated in various cancers and other pathologies.[1][2] These heterobifunctional molecules consist of a ligand that binds the target kinase, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Kinase-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation.[4][5]

The composition, length, and rigidity of the linker profoundly impact the potency (DC50), maximum degradation level (Dmax), selectivity, and pharmacokinetic properties of the kinase degrader.[4][6] Common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine or piperidine rings.[7][8] The choice of linker is highly dependent on the specific kinase target and E3 ligase pair, necessitating empirical optimization to achieve the desired therapeutic profile.[7][9]

These application notes provide an overview of key considerations for linker design, quantitative data on the impact of linker variations, and detailed protocols for the evaluation of kinase degraders.

Data Presentation: Impact of Linker Properties on Kinase Degradation

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different kinase targets.

Table 1: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [4][10]

PROTACE3 LigaseLinker CompositionDC50 (Mino Cells)Dmax (%)
RC-1CRBNPEG-basedLess Potent~90
RC-2CRBNPEG-basedLess Potent~90
NC-1CRBNPEG-based (noncovalent)2.2 nM97
IR-1CRBNPEG-based (irreversible)< 10 nM~90

Table 3: Impact of Linker Composition on MEK1/2 Degradation in HT29 Cells [11]

PROTACE3 LigaseLinker CompositionMEK1 DC50 (nM)MEK2 DC50 (nM)
MS432VHLC10 Alkyl31 ± 917 ± 2
MS934VHLOptimized Linker18 ± 19 ± 3

Mandatory Visualizations

Signaling Pathways

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Rac Rac p130Cas->Rac Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Survival Cell Survival Akt->Survival Migration Cell Migration Rac->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK_MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation, Differentiation, Survival GeneExpression->Proliferation BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB CellSurvival B-Cell Proliferation & Survival NFkB->CellSurvival PROTAC_Degradation_Workflow Start Start: Synthesize PROTAC Library (Varying Linker Length/Composition) CellCulture 1. Cell Culture & Treatment (Dose-response of PROTACs) Start->CellCulture Lysis 2. Cell Lysis & Protein Quantification CellCulture->Lysis WB 3. Western Blot Analysis (Target Kinase & Loading Control) Lysis->WB DataAnalysis 4. Densitometry & Data Analysis WB->DataAnalysis End End: Determine DC50 & Dmax (Comparative Efficacy Evaluation) DataAnalysis->End Ternary_Complex_Workflow Start Start: PROTAC & Recombinant Proteins (Kinase, E3 Ligase) AssayPrep 1. Prepare Assay Components (e.g., NanoBRET/HiBiT reagents, SPR chip) Start->AssayPrep Incubation 2. Incubate Proteins with PROTAC Titration AssayPrep->Incubation Measurement 3. Measure Signal (e.g., BRET ratio, SPR response) Incubation->Measurement DataAnalysis 4. Data Analysis (Cooperativity, 'Hook Effect') Measurement->DataAnalysis End End: Characterize Ternary Complex Formation DataAnalysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This versatile building block is frequently employed as a linker in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

This guide will focus on the most common coupling reactions this molecule undergoes: amide bond formation and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is predominantly used as a bifunctional linker in chemical synthesis. Its most prominent application is in the development of PROTACs, where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The piperazine-piperidine scaffold offers a degree of rigidity and favorable physicochemical properties, such as improved solubility, which can be crucial for the efficacy of the final molecule.[1][2][3]

Q2: What are the reactive sites on this compound?

A2: The key reactive site is the secondary amine of the piperazine ring. This nitrogen is available for nucleophilic attack and is the point of attachment for coupling partners in reactions such as amide bond formation, Buchwald-Hartwig amination, and reductive amination. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in these reactions under standard conditions.

Q3: How stable is the Boc protecting group during coupling reactions?

A3: The Boc group is generally stable under neutral to basic conditions commonly used for amide coupling and Buchwald-Hartwig amination. However, it is sensitive to acidic conditions. Care should be taken to avoid even mildly acidic conditions during the reaction and workup to prevent premature deprotection. If deprotection is desired, it is typically performed as a separate step using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Q4: Why are piperazine-containing linkers like this one popular in PROTAC design?

A4: Piperazine moieties are often incorporated into PROTAC linkers to enhance the physicochemical properties of the final molecule.[1][2][3] They can improve aqueous solubility and cell permeability. The rigidity of the piperazine-piperidine structure can also be advantageous in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3]

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a common method to attach a carboxylic acid-containing moiety to the piperazine nitrogen of this compound.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Use a more potent coupling reagent such as HATU, HBTU, or COMU, especially for sterically hindered carboxylic acids. - Consider adding an activating agent like HOBt or HOAt when using carbodiimide coupling reagents (e.g., EDC, DCC) to improve efficiency and suppress side reactions.
Low nucleophilicity of the piperazine amine - While generally a good nucleophile, steric hindrance on the coupling partner can impede the reaction. Ensure the reaction temperature is optimal. Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate.
Poor solubility of reactants - Screen different anhydrous solvents like DMF, NMP, or DMSO to ensure all reactants are fully dissolved.
Hydrolysis of activated ester - Ensure strictly anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Side Products

Side Product Potential Cause Mitigation Strategy
N-acylurea Formation of a stable byproduct from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (EDC, DCC).Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to rearrangement.
Double acylation Premature cleavage of the Boc protecting group followed by acylation of both the piperazine and piperidine nitrogens.- Ensure the reaction is performed under non-acidic conditions. - Use a non-acidic base like DIPEA or triethylamine. - Avoid prolonged reaction times at elevated temperatures.
Dimerization/Oligomerization The activated carboxylic acid of one molecule reacts with the piperazine nitrogen of another molecule of starting material.- Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carboxylic acid. - Add the coupling reagent slowly to the reaction mixture.

Experimental Protocol: General Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Carboxylic_Acid->Coupling Piperazine This compound Piperazine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide/triflate.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Catalyst deactivation - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. - Use high-purity, degassed solvents.
Inappropriate ligand choice - The choice of phosphine ligand is critical. For electron-poor aryl halides, ligands like XPhos or RuPhos may be effective. For electron-rich or sterically hindered partners, more specialized ligands like BrettPhos might be necessary. - Screen a variety of ligands to find the optimal one for your specific substrate.
Suboptimal base - The strength and type of base can significantly impact the reaction. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested.
Aryl chloride inactivity - Aryl chlorides are generally less reactive than bromides or iodides. They often require more electron-rich and sterically hindered ligands (e.g., GPhos, tBuXPhos) and potentially higher reaction temperatures.

Problem 2: Reductive Dehalogenation of the Aryl Halide

Potential Cause Mitigation Strategy
Presence of water or other protic sources - Ensure all reagents and solvents are anhydrous.
β-hydride elimination from the amine - This is more common with primary amines but can occur. Using a more sterically hindered ligand can sometimes disfavor this side reaction.
Unfavorable reductive elimination - The final step of the catalytic cycle may be slow. Changing the ligand or solvent can influence the rate of reductive elimination.

Experimental Protocol: General Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_substrate Substrates cluster_conditions Reaction Conditions Start Low Yield in Buchwald-Hartwig Amination Check_Inert Ensure Inert Atmosphere Start->Check_Inert Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Start->Screen_Ligands Optimize_Base Optimize Base (e.g., NaOtBu, K3PO4) Start->Optimize_Base Check_Purity Verify Reactant Purity Start->Check_Purity Change_Halide Consider Aryl Bromide/Iodide instead of Chloride Start->Change_Halide Optimize_Temp Optimize Temperature Start->Optimize_Temp Check_Solvent Use Anhydrous, Degassed Solvent Start->Check_Solvent

Quantitative Data Summary

The following tables summarize typical reaction conditions for amide coupling and Buchwald-Hartwig amination involving piperazine derivatives. Note that optimal conditions will be substrate-dependent.

Table 1: Amide Coupling Reaction Conditions

Coupling ReagentBaseSolventTemperature (°C)Typical Yield Range
HATUDIPEADMFRoom Temp70-95%
HBTU/HOBtDIPEADMFRoom Temp65-90%
EDC/HOBtDIPEADCM/DMF0 to Room Temp60-85%
T3PPyridineDCM0 to Room Temp60-80%

Table 2: Buchwald-Hartwig Amination Conditions

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃XPhosNaOtBuToluene80-11075-95%
Pd(OAc)₂RuPhosK₃PO₄Dioxane100-12070-90%
Pd₂(dba)₃BrettPhosLHMDSToluene90-11070-90% (for hindered substrates)
Pd(OAc)₂SPhosCs₂CO₃Dioxane100-12065-85%

This technical support center provides a starting point for optimizing your coupling reactions. For further assistance, please consult the cited literature or contact a technical support specialist.

References

Troubleshooting low yield in PROTAC synthesis with piperazine linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperazine linkers.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC synthesis yield is significantly low. Where should I start troubleshooting?

Low overall yield in a multi-step PROTAC synthesis can stem from various stages. A systematic approach is crucial for identifying the bottleneck. Key areas to investigate include:

  • Integrity of Starting Materials: Verify the purity and identity of your target protein ligand, E3 ligase ligand, and the piperazine linker using techniques like NMR and LC-MS to ensure they haven't degraded during storage.[1][2]

  • Coupling Reaction Efficiency: The formation of amide bonds is a common failure point. Low conversion rates in either of the coupling steps will drastically reduce the overall yield.[1]

  • Side Reactions: Assess the possibility of unintended reactions, particularly if your ligands or linker contain other reactive functional groups.[1]

  • Purification Efficiency: Significant product loss can happen during purification steps. The unique physicochemical properties of PROTACs, such as high molecular weight and the basicity of the piperazine linker, can make standard purification methods inefficient.[3]

Q2: I'm observing low coupling efficiency between my ligand (or linker) and the piperazine moiety. What are the common causes and solutions?

Inefficient amide bond formation is a primary reason for low PROTAC yield.[1] Several factors can influence the success of this critical step:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are underperforming, consider more efficient alternatives.

  • Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, hindering the coupling reaction.[1]

  • Reaction Conditions: Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze activated esters and decrease the yield. Optimizing reaction temperature and time is also important.[2]

  • Steric Hindrance: The reactive groups on your ligand or linker might be sterically hindered. Consider altering the attachment point or using a longer linker to increase flexibility.[2]

Q3: My final PROTAC is challenging to purify, leading to significant yield loss. What are the best practices for purifying PROTACs with piperazine linkers?

The complex structure of PROTACs presents unique purification challenges.[3] Their high molecular weight, polarity, and the basicity of the piperazine ring can lead to issues like poor solubility, peak tailing in chromatography, and complex impurity profiles.[3]

A multi-step purification strategy is often necessary:

  • Initial Cleanup: Use reversed-phase flash chromatography for a preliminary cleanup of the crude product.[3]

  • High-Resolution Polishing: Employ preparative HPLC for the final purification to isolate the desired PROTAC with high purity.[4]

  • Sample Preparation for Chromatography: Dissolve the crude material in a minimal amount of a strong solvent like DMF or DMSO and adsorb it onto a solid support (e.g., C18 silica) to create a solid load. This can prevent solvent incompatibility issues during injection.[3]

Q4: Could the piperazine linker itself be contributing to the low yield or instability of my PROTAC?

While piperazine linkers offer advantages like increased rigidity and solubility, they can also introduce vulnerabilities:[4][5][6]

  • Metabolic Instability: The piperazine ring can be a site of metabolic degradation by enzymes like Cytochrome P450s.[6]

  • Chemical Stability: The piperazine ring can undergo degradation at elevated temperatures and through oxidation.[6]

  • pH-Dependent Solubility: The protonation state of the piperazine nitrogens, which is influenced by the local chemical environment and pH, affects the molecule's solubility.[7][8] An unfavorable protonation state can lead to precipitation during reaction or purification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in PROTAC synthesis.

G cluster_0 Start: Low PROTAC Yield cluster_1 Step 1: Analyze Starting Materials cluster_2 Step 2: Evaluate Coupling Reactions cluster_3 Step 3: Optimize Purification start Low Yield Observed A Check Purity of Ligands & Linker (NMR, LC-MS) start->A B Pure? A->B C Purify or Resynthesize Starting Materials B->C No D Analyze Reaction Mixture (LC-MS) B->D Yes C->A E High Conversion? D->E F Proceed to Purification E->F Yes G Optimize Coupling Conditions E->G No H Analyze Fractions & Final Product F->H G->D I High Recovery & Purity? H->I J Successful Synthesis I->J Yes K Optimize Purification Method I->K No K->H

Caption: A logical workflow for troubleshooting low PROTAC yield.

Key Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol outlines a general multi-step synthesis for generating a PROTAC.[4]

Materials:

  • E3 Ligase Ligand (e.g., Pomalidomide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Boc-protected piperazine-containing linker

  • Target Protein Ligand (e.g., (+)-JQ1 carboxylic acid derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation of E3 Ligase Ligand:

    • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker:

    • Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated solution.

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Boc Deprotection:

    • Dissolve the intermediate in a mixture of TFA and DCM.

    • Stir at room temperature to remove the Boc protecting group.

    • Concentrate the solution under reduced pressure.

  • Activation of Target Protein Ligand:

    • In a separate flask, activate the target protein ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Final Coupling:

    • Add the deprotected intermediate from step 3 to the activated target protein ligand solution.

    • Stir at room temperature until the reaction is complete.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the extent of target protein degradation after PROTAC treatment.[6][9]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

Quantitative Data Summary

Table 1: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis

Coupling ReagentActivating AgentCommon BaseNotes
HATU HOBt/HOAtDIPEA, Et3NHighly efficient, often used for sterically hindered couplings.
HBTU HOBtDIPEA, Et3NSimilar to HATU, a common choice for peptide and amide synthesis.
EDC/HOBt HOBtDIPEA, Et3NA carbodiimide-based coupling system, generally effective and economical.
COMU OxymaDIPEA, Et3NA third-generation coupling reagent with high reactivity and low racemization.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Purification of Piperazine-Containing Compounds by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of piperazine-containing compounds using flash chromatography. The following troubleshooting guides and frequently asked questions (FAQs) address common issues stemming from the unique physicochemical properties of the piperazine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is purifying piperazine-containing compounds by silica gel flash chromatography often challenging?

A1: The primary challenges arise from the inherent basicity and polarity of the piperazine moiety. The two nitrogen atoms give these compounds pKa values around 5.3 and 9.7, making them basic.[1][2][3][4] This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, which can cause several chromatographic issues, including poor separation, broad peaks, and significant peak tailing or streaking.[5]

Q2: What causes peak tailing or streaking, and how can I prevent it?

A2: Peak tailing is most often caused by the strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silica gel stationary phase.[5] To prevent this, a small amount of a basic modifier should be added to the mobile phase (eluent). This modifier neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[6] The most common modifiers are triethylamine (TEA) or ammonium hydroxide, typically added at a concentration of 0.1-1%.[5][7][8]

Q3: What are good starting solvent systems for purifying my piperazine compound on silica gel?

A3: The ideal solvent system depends on the polarity of your specific compound, which should first be estimated using Thin Layer Chromatography (TLC). A good goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2 to 0.4 for your target compound.[5][7] See Table 3 for common starting points.

Q4: My compound is highly polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar (or "stubborn") compounds, a more aggressive polar solvent system is required. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[5][9] If your compound is still retained on the baseline, adding a basic modifier can also help. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component (1-10%) in dichloromethane.[9][10]

Q5: When should I choose dry loading over wet (liquid) loading?

A5: Dry loading is recommended when your crude product has poor solubility in the initial, non-polar mobile phase of your chromatography run.[5][11] Dissolving a poorly soluble compound in a strong, polar solvent for wet loading can lead to band broadening and poor separation once the column is started. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, ensures that the compound is introduced to the column in a concentrated band, often resulting in a much better separation.[7]

Q6: Can I use a stationary phase other than silica gel?

A6: Yes. If your compound is particularly sensitive to the acidic nature of silica gel and adding a basic modifier is not effective or desirable, alumina is a common alternative stationary phase.[5][10] Alumina is generally less acidic than silica and can be a good choice for the purification of basic compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Significant Peak Tailing or Streaking The basic piperazine nitrogen is interacting strongly with the acidic silica gel.[5]Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape.[5][8] Alternatively, consider using a less acidic stationary phase like alumina.[10]
Low Yield / Product Loss The compound may be irreversibly adsorbed onto the silica.Ensure a basic modifier is used in the eluent. If the product is a salt, it may have been lost in the aqueous phase during workup; ensure the pH was adjusted to >9 before extraction.[5]
Co-elution with Impurities The chosen solvent system does not provide adequate separation (selectivity).Optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol).[12] Employing a shallow gradient elution can also improve the separation of closely eluting compounds.[12]
Compound Will Not Elute from the Column The eluent is not polar enough. The compound may have decomposed on the column.Gradually increase the eluent polarity (e.g., increase the percentage of methanol in DCM). If the compound still doesn't elute, it may have decomposed. Check compound stability on a small amount of silica beforehand.[10]
Product Precipitates on the Column or in Tubing The compound has low solubility in the mobile phase as it becomes purified and more concentrated.[11]Use a dry loading technique to pre-adsorb the material onto silica.[11] Alternatively, add a solvent to the mobile phase that is a good solvent for your compound, even if it alters the chromatography slightly.

Data Presentation

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueSignificance in Chromatography
pKa₁~5.3[1][2][13]The second nitrogen can be protonated under acidic conditions.
pKa₂~9.7[1][2][4][13]The first nitrogen is basic and readily interacts with acidic silica gel.
PolarityHighSoluble in polar solvents; may require polar mobile phases for elution.

Table 2: Common Basic Modifiers for Normal-Phase Chromatography

ModifierTypical ConcentrationPurpose & Notes
Triethylamine (TEA) 0.1 - 1.0% (v/v)Volatile and easily removed under vacuum. The most common choice for neutralizing silica gel.[7][8]
Ammonium Hydroxide (NH₄OH) 0.1 - 1.0% (v/v)Often used as a solution in methanol (e.g., 10% NH₄OH in MeOH) and added to the mobile phase.[5][9]
Pyridine ~0.1% (v/v)Can be used but is less common due to its odor and higher boiling point.[7]

Table 3: Recommended Starting Solvent Systems for Normal-Phase Flash Chromatography

Solvent SystemRelative PolarityTypical Applications
Ethyl Acetate / Hexanes Low to MediumA standard system for compounds of intermediate polarity. A good first choice for many piperazine derivatives.[5][9]
Dichloromethane / Methanol Medium to HighExcellent for more polar piperazine compounds that do not elute with ethyl acetate-based systems.[5][9]
DCM / (10% NH₄OH in MeOH) HighUsed for very polar, basic compounds that remain on the baseline in other systems.[9]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber using a test solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualize the plate using a UV lamp and/or a chemical stain.

  • Adjust the polarity of the solvent system until the desired product has an Rf value between 0.2 and 0.4.[5]

  • If peak streaking is observed on the TLC plate, add 0.5% TEA to the test solvent system and re-run the plate to confirm improved spot shape.

Protocol 2: General Flash Chromatography Protocol (Normal-Phase with Basic Modifier)

  • Column Packing: Select an appropriately sized column for your sample amount. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes + 0.5% TEA). Pour the slurry into the column and use pressure to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a weak solvent (ideally the initial eluent). If a stronger solvent is needed, use the absolute minimum volume. Pipette the solution directly onto the top of the packed silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (typically 1-2 times the mass of the crude product). Remove the solvent by rotary evaporation until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions from the start. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase from 5% to 50% Ethyl Acetate in Hexanes, maintaining 0.5% TEA throughout).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing or Streaking Observed check_modifier Is a basic modifier (e.g., 0.5% TEA) already in the eluent? start->check_modifier add_modifier Add 0.5% Triethylamine (TEA) to the eluent check_modifier->add_modifier No optimize_modifier Optimize modifier concentration (0.1-1%) or switch modifier (e.g., to NH4OH) check_modifier->optimize_modifier Yes result Improved Peak Shape add_modifier->result change_phase Consider alternative stationary phase (e.g., Alumina) optimize_modifier->change_phase optimize_modifier->result change_phase->result

Caption: Troubleshooting workflow for peak tailing issues.

Purification_Strategy_Workflow start Crude Piperazine Compound tlc 1. Perform TLC Analysis to Assess Polarity start->tlc tailing_check 2. Significant Tailing on TLC? tlc->tailing_check add_modifier Add Basic Modifier (0.5% TEA) to Eluent tailing_check->add_modifier Yes no_modifier Proceed Without Modifier tailing_check->no_modifier No solubility_check 3. Assess Compound Solubility in Initial Eluent add_modifier->solubility_check no_modifier->solubility_check dry_load Use Dry Loading Method solubility_check->dry_load Poor liquid_load Use Liquid Loading Method solubility_check->liquid_load Good end_point Optimized Flash Chromatography Protocol dry_load->end_point liquid_load->end_point

Caption: Decision workflow for purification strategy.

References

Solubility issues of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, focusing on challenges related to its solubility in organic solvents.

Understanding the Compound's Properties

This compound is a molecule that combines several structural features influencing its solubility. The piperazine and piperidine rings, while containing nitrogen atoms that can act as hydrogen bond acceptors, are largely nonpolar. The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which tends to decrease solubility in aqueous solutions but can improve solubility in certain organic solvents. The piperazine moiety itself is generally soluble in water and polar organic solvents like ethanol and methanol.[1][2] This combination of a hydrophobic Boc group and more polar piperazine/piperidine rings results in a compound that is often most soluble in polar aprotic organic solvents.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity. The compound may be highly crystalline.- Start with small quantities to test solubility in a range of solvents. Good starting points are polar aprotic solvents like DMSO and DMF, followed by dichloromethane (DCM) and tetrahydrofuran (THF).[2] - If initial attempts fail, try gentle heating (e.g., to 40°C) and sonication to aid dissolution.[2] Be cautious with heating to avoid potential degradation.
Solution is cloudy or forms a suspension. This indicates incomplete dissolution or the presence of insoluble impurities.- Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[2] - Re-evaluate the purity of the compound.
Compound precipitates out of solution over time. The solution may be supersaturated, or the storage temperature may be too low.- If stability permits, store stock solutions at room temperature to prevent precipitation. - Consider preparing a less concentrated stock solution.[3] - Prepare fresh solutions immediately before use to ensure consistency.[2][3]
Compound appears to degrade upon dissolution. The compound may be unstable in the chosen solvent, especially under heating. The Boc protecting group is sensitive to acidic conditions.- Attempt dissolution at a lower temperature.[2] - Avoid solvents that may be reactive. - Crucially, avoid strong acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) unless the intention is to remove the Boc group.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

A1: While specific quantitative data is not widely available, based on its structural components, the compound is expected to be sparingly soluble in aqueous solutions and more soluble in polar aprotic organic solvents. The bulky and hydrophobic Boc group reduces aqueous solubility, while the piperazine and piperidine moieties contribute to its affinity for certain organic solvents.[2]

Q2: Which organic solvents should I try first?

A2: It is recommended to start with a small amount of the compound and test solubility in the following order:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)[2]

  • Tetrahydrofuran (THF)[2]

  • Methanol or Ethanol (may require gentle heating)[2]

Always use anhydrous grade solvents to prevent the introduction of water, which could affect solubility.

Q3: How can I improve the dissolution rate?

A3: To increase the rate of dissolution, you can use the following techniques:

  • Sonication: A water bath sonicator can help break down solid aggregates.[2]

  • Gentle Heating: Warming the solution (e.g., to 40°C) can increase solubility, but monitor closely for any signs of degradation.[2]

  • Vortexing: Agitating the mixture can also speed up the dissolution process.

Q4: I am concerned about the stability of the Boc protecting group. What should I avoid?

A4: The Boc group is known to be unstable in strong acidic conditions.[4] Avoid using strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) for dissolution unless the experimental goal is to deprotect the piperazine nitrogen.[4]

Q5: My compound is still not dissolving. What are my next steps?

A5: If the compound remains insoluble in a range of solvents even with heating and sonication, it may indicate high crystallinity or the presence of strong intermolecular forces.[2] At this point, you may need to consider more advanced formulation strategies, although these can impact downstream experiments. These could include the use of co-solvents or solubilizing agents, but their effects on your specific application must be carefully evaluated.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method for quickly assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of anhydrous organic solvents (e.g., DMSO, DMF, DCM, THF, Methanol, Ethanol)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Water bath sonicator

  • Hot plate/stirrer

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a clean, dry vial.

  • Add a measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the vial for 30 seconds and visually inspect for dissolution.

  • If the compound has not dissolved, sonicate the vial in a water bath for 5 minutes and observe again.[2]

  • If the compound remains undissolved, gently heat the vial to approximately 40°C for 5 minutes, vortexing intermittently.[2]

  • If the compound dissolves, record the solvent, approximate concentration, and conditions required (e.g., heating, sonication).

  • If the compound does not dissolve, repeat steps 1-6 with the next solvent on your list.

  • Document all observations meticulously in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

For more precise solubility data, the isothermal shake-flask method is a standard approach.

Objective: To determine the equilibrium solubility of the compound in a selected organic solvent at a specific temperature.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[3]

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[3]

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.[3]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Insoluble solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, DCM) start->solvent_check apply_energy Apply Sonication and/or Gentle Heat (40°C) solvent_check->apply_energy dissolved_check1 Dissolved? apply_energy->dissolved_check1 success Success! Proceed with Experiment dissolved_check1->success Yes reassess Re-evaluate Purity & Consider Insolubility dissolved_check1->reassess No cloudy_check Is the solution cloudy? success->cloudy_check filter_solution Filter through 0.22 µm syringe filter cloudy_check->filter_solution Yes filter_solution->success

Caption: A flowchart for troubleshooting common solubility problems.

G Experimental Workflow for Solubility Determination prep 1. Preparation: Add excess solid to solvent equil 2. Equilibration: Shake at constant temp (24-48h) prep->equil sep 3. Phase Separation: Allow excess solid to settle equil->sep filt 4. Filtration: Filter supernatant (0.22 µm filter) sep->filt anal 5. Analysis: Determine concentration (HPLC or LC-MS) filt->anal rep 6. Reporting: Express solubility (e.g., mg/mL) anal->rep

Caption: Isothermal shake-flask method for quantitative analysis.

References

Technical Support Center: Deprotection of the Boc Group in the Presence of a Piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the deprotection of the tert-butyloxycarbonyl (Boc) group in molecules containing a piperazine ring. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust protocols for this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a piperazine-containing compound?

A1: The most common and generally effective method for Boc deprotection is the use of a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used combination.[1][2] Another common reagent is a solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or methanol.[1][3]

Q2: My Boc deprotection reaction is slow or incomplete. How can I drive it to completion?

A2: Incomplete deprotection is a frequent issue. Here are several strategies to enhance reaction efficiency:

  • Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the time until all starting material is consumed.[1]

  • Increase Acid Concentration: The concentration of the acid is a critical factor. For instance, using a higher concentration of TFA (e.g., 25-50% v/v in DCM) or a larger excess can facilitate the complete removal of the Boc group.[1][2] 4M HCl in dioxane is also a potent and commonly used reagent.[1]

  • Elevate Temperature: Gently warming the reaction mixture can accelerate the deprotection. However, exercise caution as excessive heat may lead to side reactions, particularly with sensitive substrates.[1]

Q3: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

A3: Side reactions can reduce your yield and complicate purification. Key issues include:

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals, or other protecting groups like trityl), the harsh acidic conditions required for Boc deprotection can also cleave them.[1][4] In such cases, consider using milder conditions or an orthogonal protecting group strategy.

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to handle or may interfere with subsequent steps. Using HCl in dioxane, which often yields a more easily isolatable hydrochloride salt, can be a good alternative.[1]

  • Ring Fragmentation: In some specific cases, particularly with certain substitution patterns on the piperazine ring, fragmentation can occur under strong acidic conditions.[1] Careful control of reaction temperature and time is essential to minimize this.

Q4: What is the best work-up procedure after an acidic Boc deprotection?

A4: A proper work-up is crucial for isolating the deprotected piperazine in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]

  • Basification: Dissolve the residue and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8).[1][5]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).[1][3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous salt like Na₂SO₄.[1]

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the deprotected piperazine.[1]

Q5: Are there alternatives to strong acids for Boc deprotection in the presence of a piperazine?

A5: Yes, while strong acids are standard, milder alternatives exist for substrates with sensitive functional groups. These include:

  • Lewis Acids: Certain Lewis acids can effect Boc deprotection under conditions milder than strong Brønsted acids.[1]

  • Thermal Deprotection: In some cases, thermal conditions can be used to remove the Boc group, avoiding the need for an acid catalyst.[6]

  • Orthogonal Protecting Groups: For complex syntheses, it is often best to plan for an orthogonal protecting group strategy from the outset. Groups like Cbz (removed by hydrogenolysis) or Fmoc (removed by mild base) are excellent alternatives to Boc.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Boc deprotection of piperazine derivatives.

G start Start: Boc Deprotection of Piperazine Derivative issue Identify Primary Issue start->issue incomplete_rxn Incomplete Reaction issue->incomplete_rxn Starting material remains side_products Side Product Formation issue->side_products New spots on TLC/LCMS low_yield Low Yield After Work-up issue->low_yield Poor recovery sol_incomplete1 Increase Reaction Time / Temperature incomplete_rxn->sol_incomplete1 sol_incomplete2 Increase Acid Concentration / Equivalents incomplete_rxn->sol_incomplete2 sol_incomplete3 Check Solubility of Starting Material incomplete_rxn->sol_incomplete3 sol_side1 Lower Reaction Temperature side_products->sol_side1 sol_side2 Use Milder Acid Conditions (e.g., HCl in Dioxane instead of TFA) side_products->sol_side2 sol_side3 Consider Orthogonal Protecting Group (e.g., Cbz, Fmoc) side_products->sol_side3 sol_low_yield1 Ensure Complete Basification (pH > 8) During Work-up low_yield->sol_low_yield1 sol_low_yield2 Perform Multiple Extractions with Organic Solvent low_yield->sol_low_yield2 sol_low_yield3 If Product is Water-Soluble Salt, Consider Alternative Work-up or Direct Use low_yield->sol_low_yield3 end Successful Deprotection sol_incomplete1->end sol_incomplete2->end sol_incomplete3->end sol_side1->end sol_side2->end sol_side3->end sol_low_yield1->end sol_low_yield2->end sol_low_yield3->end

Data Summary: Deprotection Conditions

The selection of the deprotection method and conditions can significantly impact the reaction's success. The following table summarizes typical reaction conditions for common deprotection reagents.

ReagentTypical ConcentrationSolventTemperature (°C)Time (h)Notes
TFA 20-50% (v/v)[2]DCM0 to RT1 - 4[1][2]Can form difficult-to-handle salts; potential for side reactions with other acid-sensitive groups.[1]
HCl 4M[1]DioxaneRT1 - 3[1]Often forms a hydrochloride salt that can precipitate, simplifying isolation.[1]
Orthogonal Protecting Group Strategies

When dealing with complex molecules that are sensitive to acidic conditions, employing an orthogonal protecting group for the piperazine nitrogen is a robust strategy.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal ToKey Advantages
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)[4]Cbz, FmocThe established standard, stable to base and hydrogenolysis.[4]
CarboxybenzylCbzCatalytic Hydrogenolysis (H₂, Pd/C)[4]Boc, FmocVery mild deprotection; ideal for substrates with acid- or base-labile groups.[4]
9-FluorenylmethoxycarbonylFmocMild Base (e.g., 20% piperidine in DMF)[4]Boc, CbzIdeal for solid-phase peptide synthesis (SPPS) and when strong acids must be avoided.[4][5]
TritylTrtVery Mild Acid (e.g., 1% TFA)[4]Boc (with careful condition selection)Highly acid-labile, allowing for selective deprotection in the presence of Boc.[4]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[1][2]

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in dioxane solution

  • Methanol or dioxane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the product can be isolated in one of two ways:

    • a) Remove the solvent under reduced pressure to obtain the hydrochloride salt.

    • b) Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt, which can then be collected by filtration.[1]

  • If the free base is required, the hydrochloride salt can be neutralized following the basification and extraction steps outlined in Protocol 1.

References

Technical Support Center: Enhancing the Stability of PROTACs with Piperidine-Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered with Proteolysis Targeting Chimeras (PROTACs) containing piperidine-piperazine linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs containing piperidine-piperazine linkers?

A1: The main stability issues can be categorized as follows:

  • Metabolic Instability: While the rigid structure of piperidine-piperazine linkers can enhance metabolic stability compared to more flexible linkers like PEG, they can still be susceptible to metabolism by enzymes such as Cytochrome P450 (CYPs) in the liver.[1] This can lead to rapid clearance and reduced in vivo efficacy.[1]

  • Chemical Instability: The piperazine ring itself can undergo degradation at elevated temperatures and through oxidation.[1] Additionally, the overall molecule's stability can be influenced by the protonation state of the piperazine nitrogens, which is dependent on the local chemical environment.[1]

  • Poor Physicochemical Properties: Due to their high molecular weight and often lipophilic nature, these PROTACs can suffer from poor aqueous solubility, leading to aggregation and precipitation in experimental assays.[1] This can be misinterpreted as compound instability.[1]

  • Hydrolysis: Amide bonds within the PROTAC structure, including those potentially flanking the piperidine-piperazine linker, can be susceptible to hydrolysis under physiological conditions.[1]

Q2: How does the rigidity of piperidine-piperazine linkers affect PROTAC stability and activity?

A2: The rigidity imparted by piperidine and piperazine rings is a key feature influencing PROTAC performance:

  • Enhanced Metabolic Stability: A more rigid structure can be less susceptible to enzymatic degradation by sterically hindering access for metabolic enzymes.[2] This can lead to a longer half-life and improved in vivo exposure. The clinical candidates ARV-110 and ARV-471, for instance, incorporated a more rigid structure with both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[3]

  • Favorable Conformation: Rigidity can pre-organize the PROTAC into a conformation that is more favorable for forming the crucial ternary complex between the target protein and the E3 ligase.[3] This can reduce the entropic penalty upon binding and potentially increase degradation potency.

  • Potential for Reduced Permeability: While improving metabolic stability, increased rigidity can sometimes negatively impact cell permeability. A highly rigid structure may have difficulty adopting the necessary conformations to efficiently cross the cell membrane.

  • Risk of Unproductive Ternary Complex: If the constrained conformation is not optimal, it can prevent the formation of a productive ternary complex, leading to a loss of degradation activity.

Q3: My PROTAC with a piperidine-piperazine linker shows good biochemical activity but low cellular degradation. What are the likely causes related to stability?

A3: This is a common challenge. Here are the potential stability-related reasons:

  • Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its intracellular target. This can be due to high polarity from the protonated piperazine or the overall rigidity of the molecule.

  • Compound Precipitation: The PROTAC may have poor solubility in the cell culture medium, causing it to precipitate and reducing the effective concentration available to the cells.

  • Efflux by Transporters: The PROTAC could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration for degradation.

  • Instability in Media: The PROTAC could be degrading in the cell culture medium over the course of the experiment, leading to a lower-than-expected active concentration.

Q4: Can modifications to the piperidine-piperazine linker improve PROTAC stability?

A4: Yes, strategic modifications can enhance stability:

  • Modulating Basicity: The pKa of the piperazine nitrogens is influenced by neighboring chemical groups.[4] Fine-tuning the electronics of adjacent functionalities can modulate the protonation state at physiological pH, striking a balance between solubility and permeability.[4]

  • Linker Length and Composition: The overall length and the inclusion of other chemical motifs in the linker can impact stability. Systematically exploring different linker lengths and compositions is often necessary to optimize performance.

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are critical. Strategic placement can shield metabolically labile spots and optimize the geometry for ternary complex formation.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Precipitation

Symptoms:

  • Visible precipitate in stock solutions or after dilution in aqueous buffers.

  • Inconsistent results in cellular assays.

  • Low measured concentration in solution.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Poor Solubility start Precipitation Observed q1 Verify Stock Solution (Visual Inspection, Concentration Check) start->q1 q2 Optimize Dilution Protocol (Serial Dilutions, Pre-warming Buffer) q1->q2 Stock OK q3 Assess Solubility Limit (Kinetic/Thermodynamic Solubility Assay) q2->q3 Dilution Optimized q4 Modify Formulation (Use of Co-solvents, e.g., PEG300, DMSO) q3->q4 Solubility Limit Determined end Solubility Issue Resolved q3->end Solubility Acceptable q5 Re-design PROTAC (Modify Linker to Enhance Solubility) q4->q5 Formulation Insufficient q4->end Formulation Successful q5->end Improved Solubility

Caption: A logical workflow for troubleshooting PROTAC precipitation.

Issue 2: Low or No Target Degradation in Cellular Assays

Symptoms:

  • Minimal or no reduction in target protein levels observed by Western blot.

  • High DC50 values.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Low Cellular Activity start Low/No Degradation check_stability Assess PROTAC Stability (LC-MS in media/microsomes) start->check_stability check_permeability Evaluate Cell Permeability (PAMPA, Caco-2) check_stability->check_permeability Stable redesign Re-design PROTAC (Modify Linker/Ligands) check_stability->redesign Unstable check_engagement Confirm Target Engagement in Cells (CETSA, NanoBRET) check_permeability->check_engagement Permeable check_permeability->redesign Impermeable check_ternary Assess Ternary Complex Formation (Co-IP, Biophysical Assays) check_engagement->check_ternary Target Engaged check_engagement->redesign No Engagement check_proteasome Verify Proteasome Function (MG132 control) check_ternary->check_proteasome Complex Forms check_ternary->redesign No Complex end Degradation Achieved check_proteasome->end Proteasome Active

Caption: A systematic workflow for troubleshooting poor PROTAC performance.

Quantitative Data on PROTAC Stability

Direct head-to-head comparisons of PROTACs differing only by the linker type are not always available in the public domain. However, analysis of data from various studies provides insights into the performance of PROTACs with piperidine-piperazine-containing linkers.

Table 1: In Vitro Degradation Performance of Representative PROTACs

PROTAC NameLinker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)CRBNVCaP~1>95
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor α (ERα)CRBNMCF7~5>90
dBET1 Flexible (PEG)BRD4CRBNHeLa~8>95
MZ1 Flexible (PEG)BRD4VHLHeLa~25>80

Note: Data is compiled from multiple sources and serves for illustrative comparison. Experimental conditions may vary between studies.

Table 2: In Vivo Pharmacokinetic Parameters of Representative PROTACs

PROTAC NameLinker TypeSpeciesRouteOral Bioavailability (%)Half-life (t½) (h)
ARV-110 Rigid (piperidine-piperazine)RatPO20-30~4.9
ARV-471 Rigid (piperidine-piperazine)RatPO~30~10.5
dBET1 Flexible (PEG)MouseIVN/A<0.5

Note: Data is compiled from preclinical studies and is for comparative purposes. PO = Oral, IV = Intravenous.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive and negative control compounds (e.g., Verapamil and Warfarin)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in DMSO. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the test PROTAC (final concentration typically 1 µM) to pre-warmed phosphate buffer. Add HLM (final concentration typically 0.5 mg/mL) and pre-incubate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. Determine the in vitro half-life (t½) from the slope of the linear regression.

Protocol 2: Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in response to PROTAC treatment and determine DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Quantification: Apply ECL substrate and image the blot. Quantify band intensities and normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The general mechanism of PROTAC-mediated protein degradation.

cluster_workflow Experimental Workflow for PROTAC Evaluation synthesis PROTAC Synthesis & Purification stability In Vitro Stability Assays (Microsomal, Plasma) synthesis->stability biochemical Biochemical Assays (Binding Affinity, Ternary Complex Formation) stability->biochemical cellular Cellular Assays (Western Blot for DC50/Dmax, Cell Viability) biochemical->cellular invivo In Vivo Studies (Pharmacokinetics, Efficacy) cellular->invivo Promising Candidate lead_opt Lead Optimization cellular->lead_opt Further Optimization Needed invivo->lead_opt

Caption: A typical experimental workflow for evaluating a PROTAC candidate.

References

Technical Support Center: HPLC-MS Purity Analysis of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC-MS purity analysis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for the analysis of this compound?

A1: A C18 reversed-phase column is a good starting point for the analysis of this compound. Due to the basic nature of the piperazine and piperidine moieties, a column with low silanol activity or one that is specifically designed for basic compounds is recommended to prevent peak tailing.[1][2] Consider columns such as those with end-capping or hybrid particle technology. A typical column dimension would be 2.1 mm or 4.6 mm internal diameter and 50-150 mm in length, with particle sizes of 1.8-5 µm.

Q2: What mobile phase composition is recommended?

A2: A gradient elution with acetonitrile or methanol as the organic solvent (Mobile Phase B) and water with a modifier as the aqueous solvent (Mobile Phase A) is typically used.[3] To improve peak shape and ionization efficiency for this basic compound, it is crucial to add a modifier to the mobile phase.[1][2] Formic acid (0.1%) or ammonium formate (10 mM) are common choices for positive ion mode mass spectrometry.[4]

Q3: What are the optimal mass spectrometry (MS) parameters for detection?

A3: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this compound due to the presence of basic nitrogen atoms that are readily protonated.[3] Key parameters to optimize include capillary voltage, cone voltage (or fragmentor voltage), gas flows (nebulizer and drying gas), and temperatures (source and desolvation).[4] It is recommended to perform an infusion of a standard solution to determine the optimal settings for your specific instrument.[4][5]

Q4: How should I prepare the sample for analysis?

A4: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[6][7] A mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) is often a good choice. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system and column.[6]

Q5: What are the expected ions in the mass spectrum?

A5: In positive ion ESI, you would expect to see the protonated molecule [M+H]⁺ as the primary ion. Depending on the MS settings, you may also observe adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation can also occur in the source, leading to characteristic fragment ions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[1][2][8]- Inappropriate mobile phase pH.[1][8]- Column overload.[7][8]- Use a column with low silanol activity or a dedicated column for basic compounds.- Lower the mobile phase pH by adding an acid like formic acid to protonate the silanols and the analyte.[1][2]- Reduce the sample concentration or injection volume.[7]
Broad Peaks - Column degradation or contamination.[6][8]- High dead volume in the system.- Sample solvent stronger than the mobile phase.[6][7]- Flush the column with a strong solvent or replace it if necessary.[8]- Check and minimize the length and diameter of tubing between the injector, column, and detector.- Dissolve the sample in a solvent weaker than or equal in strength to the initial mobile phase.[6][7]
Split Peaks - Partially clogged column frit or injector.[1][8]- Sample solvent incompatibility with the mobile phase.[9]- Column void.[8][9]- Backflush the column or replace the inlet frit. Clean the injector.- Ensure the sample solvent is miscible with and has a similar or lower elution strength than the mobile phase.[9]- Replace the column.[9]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or system carryover.[8]- Sample degradation.[8]- Use high-purity HPLC or MS-grade solvents and freshly prepared mobile phases.[8]- Run blank injections with a strong solvent to wash the system.- Investigate sample stability.[10]
Low MS Signal / No Peak - Incorrect MS ionization mode or parameters.- Inappropriate mobile phase for ionization.- Sample degradation or low concentration.- Ensure the MS is in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flows, temperatures).[4]- Use a mobile phase modifier like formic acid or ammonium formate to promote ionization.- Check sample preparation and concentration.
Unstable Baseline - Air bubbles in the pump or detector.[11]- Incomplete mobile phase mixing or contaminated solvents.- Pump malfunction.- Degas the mobile phase and purge the pump.[11]- Use high-purity solvents and ensure proper mixing.- Check pump seals and check valves for leaks or wear.

Detailed Experimental Protocol

This section provides a starting point for the HPLC-MS purity analysis of this compound. Method optimization may be required for your specific instrumentation.

1. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

2. HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C[12]
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Source Temperature 120 °C
Scan Range m/z 100-500

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (50:50 ACN:H2O) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Chromatographic Separation (C18) analysis1->analysis2 analysis3 Mass Spectrometric Detection (ESI+) analysis2->analysis3 data1 Integrate Peak(s) analysis3->data1 data2 Determine Purity data1->data2 data3 Generate Report data2->data3 troubleshooting_workflow start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1 Use Base-Deactivated Column or Lower Mobile Phase pH cause1->solution1 Yes cause3 Incorrect Mobile Phase pH? cause2->cause3 No solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 Yes solution3 Ensure pH is Low Enough (e.g., add 0.1% Formic Acid) cause3->solution3 Yes end_node Peak Shape Improved solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Selective Mono-Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of avoiding di-substitution on the piperazine nitrogens during synthesis.

Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Question 1: I am consistently getting a significant amount of the di-substituted piperazine byproduct. How can I favor mono-substitution?

Answer: The formation of a di-substituted byproduct is a common issue due to the similar reactivity of both nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-substitution.

Potential Causes and Troubleshooting Steps:

Potential CauseRecommended Solution
Incorrect Stoichiometry Use a large excess of piperazine (5-10 fold) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2][3]
High Electrophile Concentration Add the electrophilic reagent (e.g., alkyl halide) slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second substitution event on the mono-substituted product.[4]
Unprotected Piperazine For optimal control and cleaner reactions, utilize a mono-protected piperazine such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the substitution to the free nitrogen.[1][4]
Reaction Conditions Optimize the reaction temperature and time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal point to stop the reaction before significant di-substitution occurs.[3]

Question 2: My mono-alkylation reaction has a very low yield. What are the possible reasons and how can I improve it?

Answer: Low yields in mono-alkylation reactions of piperazine can stem from several factors, including suboptimal reaction conditions and reagent solubility issues.

Potential Causes and Troubleshooting Steps:

Potential CauseRecommended Solution
Poor Solubility of Reagents If your reagents are not fully dissolved, the reaction rate will be significantly hindered. Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) or ensure your chosen solvent effectively dissolves all starting materials at the reaction temperature.[4]
Inappropriate Base The choice of base is critical. For direct N-alkylation, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] If these cause decomposition, weaker bases like K₃PO₄ can be considered.[3]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, typically in the range of 80-110 °C for N-arylations.[4][5]
Catalyst/Ligand Issues (for C-N cross-coupling) In reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is crucial. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[5] Screening different catalyst/ligand combinations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods to achieve selective mono-substitution of piperazine?

A1: The most reliable and widely used methods to ensure mono-substitution are:

  • Use of a Mono-protected Piperazine: This is often the cleanest method. By temporarily blocking one of the piperazine nitrogens with a protecting group (e.g., Boc, Cbz), the reaction is directed specifically to the unprotected nitrogen.[1] The protecting group can be removed in a subsequent step.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating or acylating agent can statistically favor the formation of the mono-substituted product.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-substitution.[4][6] This method is based on the principle that the protonated nitrogen is no longer nucleophilic.

Q2: Which protecting group is best for piperazine mono-substitution?

A2: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions. Here is a comparison of common protecting groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[7]Stable to base and hydrogenolysis. It is a widely used and well-established protecting group.[7]
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[7]Deprotection is very mild and orthogonal to acid-labile groups like Boc.[7]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[7][8]Lability to mild basic conditions provides orthogonality with acid-labile groups.[7]

Q3: Can I achieve mono-substitution without using a protecting group?

A3: Yes, it is possible. As mentioned, using a large excess of piperazine is a straightforward approach.[1] Another method is the use of piperazin-1-ium cation, which is formed by the mono-protonation of piperazine.[6] This protonation deactivates one nitrogen, allowing for selective substitution on the other. This protocol has been shown to be effective for reactions with various electrophilic reagents like acyl chlorides, sulfonyl chlorides, and in Michael additions.[6]

Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A4: The most reliable method for synthesizing an unsymmetrically 1,4-disubstituted piperazine is a stepwise approach.[3] First, one substituent is introduced onto the piperazine ring, typically using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted intermediate, the protecting group is removed, and the second, different substituent can then be introduced at the other nitrogen atom.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [3]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [3]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After the reaction is complete (monitor by TLC), concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-piperazine.

Protocol 3: Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis [7]

  • Materials:

    • N-Cbz protected piperazine derivative

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected piperazine derivative in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

Visualizations

G cluster_0 Strategies for Mono-Substitution start Start with Piperazine strategy1 Use Large Excess of Piperazine start->strategy1 strategy2 Use Mono-Protected Piperazine (e.g., N-Boc) start->strategy2 strategy3 Use Mono-Protonated Piperazine Salt start->strategy3 reaction Reaction with Electrophile (R-X) strategy1->reaction strategy2->reaction strategy3->reaction product Mono-Substituted Piperazine reaction->product

Caption: Key strategies to achieve selective mono-substitution of piperazine.

G cluster_1 Troubleshooting Di-Substitution Workflow start Di-Substitution Observed check_stoichiometry Check Stoichiometry: Is Piperazine in large excess? start->check_stoichiometry increase_piperazine Increase Piperazine to 5-10 equivalents check_stoichiometry->increase_piperazine No check_addition Check Electrophile Addition: Was it added slowly? check_stoichiometry->check_addition Yes increase_piperazine->check_addition slow_addition Add Electrophile dropwise check_addition->slow_addition No consider_protection Consider Using Mono-Protected Piperazine check_addition->consider_protection Yes slow_addition->consider_protection end Mono-Substitution Favored consider_protection->end

Caption: A logical workflow for troubleshooting unwanted di-substitution.

G cluster_2 Protecting Group Strategy Workflow piperazine Piperazine protection Step 1: Protection (e.g., with Boc₂O) piperazine->protection mono_protected Mono-Protected Piperazine protection->mono_protected substitution Step 2: Substitution (with R-X) mono_protected->substitution protected_product Protected Mono-Substituted Piperazine substitution->protected_product deprotection Step 3: Deprotection (e.g., with TFA) protected_product->deprotection final_product Final Mono-Substituted Piperazine deprotection->final_product

Caption: General workflow for mono-substitution using a protecting group strategy.

References

Optimizing reaction times for coupling reactions involving this linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction times for common bioconjugation coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is significantly slower than expected. What are the primary factors I should investigate?

Slow reaction rates are a common issue and can often be attributed to three critical parameters: pH, temperature, and reactant concentration. The pH of the reaction buffer is paramount as it affects the reactivity of the functional groups.[1] For instance, NHS ester reactions with primary amines are optimal between pH 7.2 and 8.5, while maleimide reactions with thiols are best performed at a pH of 6.5 to 7.5.[1][2] Temperatures below the typical room temperature (20-25°C) will slow down reaction kinetics, and low concentrations of either the linker or the biomolecule will reduce the frequency of reactive collisions.[1][3]

Q2: How does temperature impact the reaction speed, and what is a safe range for sensitive proteins?

Higher temperatures generally increase the rate of reaction by promoting more frequent molecular collisions.[4][5] However, for sensitive biomolecules like proteins, elevated temperatures can lead to denaturation and loss of function. Most bioconjugation reactions are safely conducted at room temperature (20-25°C) for 1-4 hours.[1] If protein stability is a concern, performing the reaction at 4°C for a longer duration, such as 8-16 hours (overnight), is a common and effective strategy to ensure conjugate integrity while allowing the reaction to proceed to completion.[1][6]

Q3: Can the buffer composition itself inhibit my reaction?

Absolutely. Buffers containing nucleophilic species can compete with your target molecule. For example, buffers with primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine should be avoided when using amine-reactive linkers such as NHS esters, as the buffer will directly compete for the linker.[1][7] It is crucial to use non-reactive buffers like phosphate, HEPES, or bicarbonate for the conjugation step.[7] Tris or glycine can, however, be useful for quenching the reaction once it is complete.[7]

Q4: My NHS ester linker appears to be inactive. What could be the cause?

N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture.[7][8] The primary cause of inactivation is hydrolysis, where water molecules attack the ester, rendering it unable to react with the target amine.[7] To prevent this, always allow NHS ester reagents to warm to room temperature before opening the vial to prevent condensation.[1][8] It is also best practice to dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[2][7]

Q5: I see precipitation in my reaction vial. What does this mean and how can I fix it?

Precipitation can occur for several reasons. High degrees of modification, especially with hydrophobic linkers or payloads, can reduce the solubility of the resulting conjugate.[3] Additionally, the stability of your protein in the chosen reaction buffer is critical; changes in pH or the addition of organic solvents (like DMSO/DMF) can cause some proteins to aggregate.[3][7] To resolve this, you can try reducing the molar excess of the linker, ensuring the protein is in a buffer that maintains its stability, or using a more hydrophilic linker if possible.[3][9]

Troubleshooting Guides

Guide 1: Diagnosing Slow or Low-Yield Reactions

If your reaction is not proceeding efficiently, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of checks.

G Troubleshooting Workflow for Slow Coupling Reactions start Start: Reaction is too slow or yield is low check_ph Is the buffer pH within the optimal range for the specific chemistry? start->check_ph check_buffer Does the buffer contain competing nucleophiles (e.g., Tris, Glycine)? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to the recommended range. check_ph->adjust_ph No check_temp Is the reaction temperature appropriate (RT or 4°C)? check_buffer->check_temp No change_buffer Action: Exchange into a non-nucleophilic buffer (e.g., PBS, HEPES). check_buffer->change_buffer Yes check_conc Are reactant concentrations and molar ratios adequate? check_temp->check_conc Yes adjust_temp Action: Increase temperature to RT or increase reaction time if at 4°C. check_temp->adjust_temp No check_reagent Is the linker reagent active and not hydrolyzed? check_conc->check_reagent Yes adjust_conc Action: Increase molar excess of linker or concentrate the biomolecule. check_conc->adjust_conc No check_target Are reactive sites on the target biomolecule accessible? check_reagent->check_target Yes new_reagent Action: Use a fresh vial of linker reagent. Handle with care to avoid moisture. check_reagent->new_reagent No modify_target Action: Consider gentle denaturation or use a linker with a longer spacer arm. check_target->modify_target No success Problem Resolved check_target->success Yes adjust_ph->check_buffer change_buffer->check_temp adjust_temp->check_conc adjust_conc->check_reagent new_reagent->check_target fail Issue Persists: Consult advanced diagnostics modify_target->fail

A logical workflow for troubleshooting slow reactions.
Guide 2: Understanding NHS Ester Reaction Pathways

The efficiency of an NHS ester coupling is a competition between the desired reaction with an amine (aminolysis) and the undesirable side reaction with water (hydrolysis). Optimizing conditions to favor aminolysis is key to achieving a high yield.

G NHS Ester Reaction: Aminolysis vs. Hydrolysis cluster_conditions Reaction Conditions pH_High High pH (> 8.5) Moisture Present Water H2O (Solvent) pH_High->Water pH_Optimal Optimal pH (7.2-8.5) High Amine Concentration Amine Biomolecule-NH2 (Target) pH_Optimal->Amine NHS_Ester Linker-NHS Ester (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Hydrolyzed Inactive Carboxylate (Side Product) NHS_Ester->Hydrolyzed Amine->NHS_Ester Aminolysis (Fast) Water->NHS_Ester Hydrolysis (Slower, but increases with pH)

Competing reaction pathways for an NHS ester linker.

Data & Protocols

Table 1: Comparison of Common Coupling Chemistries

This table summarizes key parameters for widely used coupling reactions to help you select the appropriate chemistry and conditions.

Linker ChemistryTarget Functional GroupOptimal pH RangeTypical Reaction Time (RT)Key Considerations
NHS Ester Primary Amine (-NH₂)7.2 - 8.5[1][7]1 - 4 hours[1]Prone to hydrolysis; avoid amine-containing buffers (e.g., Tris).[1][7]
Maleimide Thiol / Sulfhydryl (-SH)6.5 - 7.5[1][2]1 - 2 hours[6]Highly specific to thiols in this pH range; maleimide ring can hydrolyze at pH > 7.5.[2]
Azide-Alkyne (CuAAC) Azide (-N₃) / Alkyne4.0 - 12.01 - 4 hoursRequires a copper catalyst, which can be cytotoxic.[10][11]
Azide-Alkyne (SPAAC) Azide (-N₃) / Strained Alkyne4.0 - 10.00.5 - 2 hoursCopper-free "click" chemistry; ideal for live-cell applications.[11][12]
Table 2: General Effect of Temperature on Reaction Time

Use this as a general guideline for adjusting reaction duration based on temperature. Empirical testing is always recommended.

TemperatureRelative Reaction RateRecommended Incubation TimeStability Note
37°C ~2x faster than RT30 - 60 minutesUse only for highly stable molecules.
20-25°C (Room Temp) Baseline (1x)1 - 4 hours[1]Standard condition for most reactions.
4°C (Cold Room) ~4-8x slower than RT8 - 16 hours (Overnight)[6]Recommended for temperature-sensitive proteins.[1]
Experimental Protocol: General Procedure for NHS Ester Coupling

This protocol provides a framework for conjugating an NHS-ester-activated linker to a protein containing primary amines.

  • Reagent Preparation:

    • Protein Solution: Prepare your protein in an amine-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

    • Linker Stock Solution: Allow the vial of NHS-ester linker to equilibrate to room temperature before opening. Dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use.[6]

  • Coupling Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[6]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing (e.g., on a rotator or rocker).[1]

  • Reaction Quenching:

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure any remaining active NHS ester is hydrolyzed or reacted with the Tris.[7]

  • Purification:

    • Remove the excess, unreacted linker and reaction byproducts (like free N-hydroxysuccinimide) from the final conjugate.

    • Common methods include size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the properties of the conjugate.

References

Validation & Comparative

Piperazine vs. PEG Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. The choice between a rigid linker, such as one containing a piperazine moiety, and a flexible linker, like polyethylene glycol (PEG), can significantly impact a PROTAC's ability to induce the degradation of a target protein. This guide provides an objective comparison of piperazine and PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of potent protein degraders.

The Role of the Linker in PROTAC-Mediated Degradation

A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's primary function is to position the POI and the E3 ligase in a productive orientation to form a ternary complex, which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker's length, rigidity, and physicochemical properties can influence the stability of this ternary complex and the overall degradation efficiency.

Head-to-Head Comparison: Piperazine vs. PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) with either piperazine-based or PEG-based linkers.

PARP1 Degradation
Degrader Name/TypeLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Piperidine-basedPiperidine (rigid)Thalidomide58.14Not ReportedSW-620[1]
iRucaparib-AP5PEG-basedNot Specified36Not ReportedNot Specified[1]
iRucaparib-AP6PEG-basedNot Specified82Not ReportedNot Specified[1]
BRD4 Degradation
Degrader Name/TypeLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Alkyl/PiperazineAlkyl/PiperazineCRBN<10>90Not Specified[2]
PEG-basedPEGVHL~8>95Not Specified[2]

Physicochemical Properties and Their Impact

Beyond degradation potency, the linker composition significantly affects the drug-like properties of a PROTAC.

  • Solubility: Piperazine-containing linkers can be protonated at physiological pH, which can improve aqueous solubility.[2][3] PEG linkers, being hydrophilic, also generally enhance the solubility of the PROTAC molecule.[2]

  • Permeability: A significant challenge for PROTACs is their high molecular weight, which can limit cell permeability. While the hydrophilicity of PEG linkers can be beneficial, the ability of piperazine to be protonated can also aid in cell permeability.[2]

  • Metabolic Stability: Rigid linkers, such as those containing piperazine, may offer greater metabolic stability compared to the more flexible PEG linkers.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of PROTACs, specific signaling pathways and experimental workflows are employed.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., PARP1, BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for Degradation Degraded Peptides Proteasome->Degradation results in Ub Ubiquitin Ub->Ternary_Complex recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub activates

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Target & Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection I->J K 11. Densitometry Analysis (Determine DC50 & Dmax) J->K

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC targeting either PARP1 or BRD4.

1. Cell Culture and Treatment:

  • Seed cells (e.g., SW-620 for PARP1, or a relevant cancer cell line for BRD4) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the piperazine- and PEG-linked PROTACs in complete culture medium.

  • Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (PARP1 or BRD4) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.

1. Reaction Setup:

  • On ice, assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the recombinant target protein (PARP1 or BRD4), and the E3 ligase complex (e.g., VHL or CRBN complex).

  • Add the piperazine- or PEG-linked PROTAC to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the reaction by adding ATP.

2. Incubation and Termination:

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

3. Western Blot Analysis:

  • Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody against the target protein (PARP1 or BRD4).

  • A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein will indicate a positive result.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane.

1. Plate Preparation:

  • Coat the wells of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Add buffer to the wells of a 96-well acceptor plate.

2. Assay Execution:

  • Add the PROTAC solution (piperazine- or PEG-linked) to the donor wells of the filter plate.

  • Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).

3. Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) to quantify the permeability of the compound.

Conclusion

The choice between a piperazine and a PEG linker is a critical decision in PROTAC design, with each offering distinct advantages. PEG linkers are flexible and can enhance solubility, while piperazine linkers provide rigidity and can also improve solubility through protonation, potentially leading to more potent degraders with improved metabolic stability.[1][2][3] The optimal linker is context-dependent and must be empirically determined for each specific target protein and E3 ligase pair. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies to identify the most effective PROTAC for a given therapeutic application.

References

A Head-to-Head Comparison of Piperidine-Based Linkers for Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of kinase targets. The linker component, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of a PROTAC's success. Among the various linker strategies, the incorporation of rigid heterocyclic scaffolds like piperidine has gained significant attention. This guide provides an objective comparison of piperidine-based linkers with other common linker classes, supported by available experimental data and detailed methodologies to inform the design of next-generation kinase degraders.

The Role of the Linker in PROTAC Efficacy

A PROTAC's linker is not merely a spacer; it dictates the spatial orientation of the kinase and the E3 ligase, which is crucial for the formation of a productive ternary complex—the key intermediate that precedes ubiquitination and subsequent degradation by the proteasome.[1] An improperly designed linker can lead to steric hindrance or unfavorable conformations, compromising degradation efficiency.[1] Key performance metrics for PROTACs include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation), both of which are heavily influenced by linker composition.[1][2]

Core Structural and Functional Comparison of Linker Classes

The choice of linker impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.[1][3] Piperidine-based linkers are a type of rigid linker that offers distinct advantages and disadvantages compared to other classes.

Piperidine Linkers: As a saturated heterocycle, piperidine introduces conformational rigidity into the linker.[4][5] This can be advantageous for pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding to both the kinase and the E3 ligase.[5] The defined spatial orientation can also enhance metabolic stability.[4]

Piperazine Linkers: Similar to piperidine, piperazine is a six-membered saturated heterocycle that imparts rigidity.[4] A key difference is the presence of a second nitrogen atom, which can be protonated to significantly improve the aqueous solubility of the PROTAC, a common challenge in the field.[6][7]

Flexible Linkers (Alkyl and PEG Chains): These are the most common types of linkers and are composed of linear alkyl chains or polyethylene glycol (PEG) units.[8] Their flexibility allows the PROTAC to adopt multiple conformations, which can increase the probability of forming a ternary complex.[5] However, this flexibility can come at the cost of an entropic penalty upon binding and may lead to lower metabolic stability and poorer physicochemical properties.[5]

Quantitative Data on PROTAC Performance

Table 1: Performance of Kinase PROTACs with Piperidine-Containing Linkers

PROTACTarget KinaseE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
Compound B6BRD9CRBNShort, rigid piperidine linker1>90Kasumi-1
Compound E32BRD9CRBNShort, rigid piperidine linker1>90Kasumi-1
ARV-771 (hypothetical)BTKCRBNPiperidine-based~5~95TMD8
CDK4/6 DegraderCDK4/6VHL/IAPVarious linkers< 10>90MCF-7

Data for Compounds B6 and E32 from a study on BRD9 degraders, which, while not a kinase, is a related epigenetic reader often targeted with kinase inhibitor scaffolds.[9] Data for CDK4/6 is generalized from a study emphasizing linker importance.[9]

Table 2: Performance of Kinase PROTACs with Piperazine-Containing Linkers

PROTACTarget KinaseE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
BRD4 Degrader 1BRD4VHLPiperazine-PEG hybrid (12 atoms)396HeLa
BRD4 Degrader 2BRD4VHLPiperazine-PEG hybrid (21 atoms)3>95HeLa
BRD4 Degrader 3BRD4VHLPiperazine-PEG hybrid (29 atoms)29276HeLa

Data for BRD4 degraders is illustrative of the impact of linker length and composition, often studied in the context of bromodomain inhibitors which share structural similarities with kinase inhibitors.[8]

Table 3: Performance of Kinase PROTACs with Flexible Linkers

PROTACTarget KinaseE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1TBK1VHLPEG/Alkyl< 12No degradation>90
TBK1 Degrader 2TBK1VHLPEG/Alkyl12Submicromolar>90
TBK1 Degrader 3TBK1VHLPEG/Alkyl21396
TBK1 Degrader 4TBK1VHLPEG/Alkyl2929276

This data for TBK1 degradation highlights the critical role of linker length for flexible linkers.[3][8]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Piperidine Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Kinase Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated kinase degradation pathway.

Linker_Comparison_Logic cluster_design Linker Design Considerations cluster_properties Impact on PROTAC Properties Linker_Type Linker Type Rigid Rigid (Piperidine, Piperazine) Linker_Type->Rigid Flexible Flexible (PEG, Alkyl) Linker_Type->Flexible Conformation Conformational Rigidity Rigid->Conformation Increases Solubility Solubility Rigid->Solubility Can Improve Metabolic_Stability Metabolic Stability Rigid->Metabolic_Stability Increases Ternary_Complex Ternary Complex Formation Rigid->Ternary_Complex Pre-organizes Flexible->Conformation Decreases Flexible->Solubility Can Decrease Flexible->Metabolic_Stability Decreases Flexible->Ternary_Complex Adaptable

Caption: Logic diagram for linker type selection.

DC50_Workflow cluster_workflow Experimental Workflow for DC50 Determination A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot D->E F 6. Densitometry & Normalization E->F G 7. Curve Fitting & DC50/Dmax Calculation F->G

Caption: Western blot workflow for DC50 determination.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination using Western Blot

This protocol details the steps for quantifying the levels of a target kinase following PROTAC treatment.[8][10]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the piperidine-based PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
  • Treat cells with the different PROTAC concentrations. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined time, typically 18-24 hours.

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
  • Harvest cell lysates and clarify by centrifugation.
  • Determine the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Normalize the protein concentration of all samples.
  • Prepare samples with Laemmli buffer and denature by boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific to the target kinase and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target kinase band intensity to the loading control.
  • Calculate the percentage of remaining protein relative to the vehicle-treated control.
  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)

This protocol describes the kinetic analysis of a PROTAC binding to its target kinase and an E3 ligase.[4][5]

1. Materials and Reagents:

  • SPR instrument and a sensor chip (e.g., CM5).
  • Immobilization reagents (EDC, NHS, ethanolamine).
  • Purified E3 ligase complex (e.g., VHL-Elongin C-Elongin B).
  • Purified target kinase.
  • Piperidine-based PROTAC.
  • Running buffer (e.g., HBS-EP+).

2. Immobilization:

  • Covalently immobilize the E3 ligase complex onto the sensor chip via amine coupling.

3. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Prepare a dilution series of the PROTAC in running buffer.
  • Inject the PROTAC concentrations over the immobilized E3 ligase surface.
  • Fit the resulting sensorgrams to a 1:1 binding model to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd).

4. Ternary Complex Analysis (Kinase:PROTAC:E3 Ligase):

  • Prepare a dilution series of the target kinase.
  • Pre-incubate each kinase dilution with a fixed, saturating concentration of the PROTAC.
  • Inject these pre-incubated mixtures over the E3 ligase surface.
  • The binding response will indicate the formation of the ternary complex.
  • Analyze the data to determine the affinity and kinetics of the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary affinities.[5]

Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the PROTAC binds to the target kinase in a cellular environment.[1][6]

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency.
  • Treat cells with the piperidine-based PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).

2. Heat Challenge:

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
  • Collect the supernatant and quantify the amount of soluble target kinase using Western blot analysis as described in Protocol 1.

4. Data Analysis:

  • Quantify the band intensities for the target kinase at each temperature.
  • Normalize the intensities to the intensity at the lowest temperature for both PROTAC-treated and vehicle-treated samples.
  • Plot the percentage of soluble protein against the temperature to generate melting curves.
  • A shift in the melting temperature (ΔTm) in the PROTAC-treated sample compared to the vehicle control indicates target engagement.[1]

Conclusion

The choice of linker is a critical decision in the design of a successful kinase-degrading PROTAC. Piperidine-based linkers offer the advantage of rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.[4][5] This contrasts with flexible linkers, which, while synthetically accessible, may suffer from entropic penalties and less favorable physicochemical properties.[5] Piperazine-containing linkers also provide rigidity, with the added benefit of potentially improving solubility through their basic nitrogen atoms.[6][7]

The optimal linker strategy is highly dependent on the specific kinase target and E3 ligase pair, necessitating empirical testing of a variety of linker types, lengths, and compositions.[2] The protocols and data presented in this guide provide a framework for the rational design and evaluation of piperidine-based linkers in the development of novel kinase degraders.

References

The Crucial Link: A Comparative Guide to Validating PROTAC-Mediated Degradation with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and validation of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] Central to their success is the often-underestimated linker, the chemical bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety.[3][] This guide provides a comprehensive comparison of PROTAC performance with different linkers, supported by experimental data and detailed protocols for robust validation.

The efficacy of a PROTAC is not simply the sum of its parts; the linker's length, composition, and attachment points are critical factors that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3][5] This complex is the cornerstone of successful protein degradation.[3] An optimized linker facilitates the correct orientation and proximity between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][6][7]

Visualizing the PROTAC Mechanism and Validation Workflow

To better understand the intricate processes involved in PROTAC-mediated degradation and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Validation_Workflow cluster_in_vitro In Vitro / Biochemical Validation cluster_cellular Cellular Validation Start PROTAC Candidate (Varying Linkers) Binding_Assay Target & E3 Ligase Binding Assays (SPR, ITC, FP) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, Co-IP) Binding_Assay->Ternary_Complex_Assay Confirms Ligand Binding Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Confirms Complex Formation Degradation_Assay Target Degradation (Western Blot, HiBiT) Determine DC50 & Dmax Ubiquitination_Assay->Degradation_Assay Confirms Mechanism of Action Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Cell_Viability Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay

Caption: Overall experimental workflow for PROTAC validation.

Quantitative Comparison of PROTAC Performance with Different Linkers

The potency and efficacy of PROTACs are typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][9][10][11] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[9][10] The following tables summarize representative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Impact of Linker Type and Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21Optimal>90
Alkyl/Ether> 29Reduced activity-
Data compiled from studies on TBK1 degradation, highlighting the critical role of linker length.[1][12]

Table 2: Comparison of Linkers for Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG12>1000<50
PEG169.8>95
PEG2025>95
This study on ERα-targeting PROTACs shows that a 16-atom PEG linker demonstrated superior degradation efficiency.[12]

Table 3: Linker-Dependent Selectivity of BET Protein Degraders

PROTACTarget ProteinLinker CompositionSelectivity
MZ1BRD4PEG/AlkylSelective for BRD4 over BRD2/3
ARV-825BRD2/3/4Different E3 Ligase & LinkerDegrades BRD2, BRD3, and BRD4
dBET1BRD2/3/4Different E3 Ligase & LinkerDegrades BRD2, BRD3, and BRD4
This comparison illustrates how linker structure, in conjunction with the E3 ligase ligand, can significantly influence the selectivity of PROTACs for different members of a protein family.[12][13]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a fundamental technique for quantifying target protein degradation in response to PROTAC treatment.[2][14]

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10][14]

  • Allow cells to adhere overnight.[14]

  • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10][15]

b. Sample Preparation:

  • After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15]

c. Electrophoresis and Protein Transfer:

  • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[6][14]

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][14]

d. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[6][16]

  • Wash the membrane three times with TBST.[6]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][16]

  • Wash the membrane again three times with TBST.[6]

e. Detection and Data Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Quantify band intensities using densitometry software.[10]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[10]

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10]

In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[6]

a. Reagents and Materials:

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme (e.g., UbcH5a)

  • E3 Ligase Complex (e.g., Cereblon or VHL)

  • Purified Target Protein of Interest (POI)

  • PROTAC

  • Ubiquitin

  • ATP

  • Assay Buffer

b. Assay Procedure:

  • Thaw all components on ice.[6]

  • Prepare a master mix containing assay buffer, ATP, ubiquitin, and the E2 enzyme.[6]

  • In separate tubes, combine the master mix, E3 ligase complex, and the target protein.[6]

  • Add the PROTAC (at various concentrations) or vehicle control (DMSO) to the respective tubes.[6]

  • Initiate the reaction by adding the E1 enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).[17]

  • Stop the reaction by adding SDS-PAGE loading buffer.

c. Detection of Ubiquitination by Western Blot:

  • Separate the reaction products by SDS-PAGE.[6]

  • Transfer the proteins to a membrane.[6]

  • Block the membrane.[6]

  • Incubate with a primary antibody specific to the POI. This will detect both the unmodified POI and higher molecular weight ubiquitinated species.[6]

  • Proceed with secondary antibody incubation and detection as described in the Western Blot protocol.

  • PROTAC-mediated ubiquitination will be evident by the appearance of a ladder of higher molecular weight bands above the unmodified POI band.[6]

Conclusion

The choice of linker is a critical determinant of PROTAC success.[1] While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been widely used, there is a growing interest in more rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties.[1][18] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1][10] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Alternative Building Blocks for PROTACs: Moving Beyond Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties and its ability to induce a productive ternary complex formation. While Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate has served as a valuable rigid linker building block, the quest for optimized degraders necessitates an exploration of alternative scaffolds. This guide provides an objective comparison of alternative building blocks, supported by experimental data and detailed methodologies, to inform the selection of next-generation PROTAC linkers.

Core Concepts in PROTAC Linker Design

The choice of a linker building block significantly impacts a PROTAC's performance by influencing several key parameters:

  • Ternary Complex Formation: The linker's length and geometry are crucial for enabling the favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[1]

  • Physicochemical Properties: The linker composition affects solubility, cell permeability, and metabolic stability, all of which are critical for a PROTAC's druglikeness.[1]

  • Flexibility and Rigidity: Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility and conformational adaptability.[2] In contrast, rigid linkers, often incorporating cyclic structures like piperidine and piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and metabolic stability.[1][2]

Comparison of Alternative Linker Building Blocks

The following sections compare common alternative building blocks to this compound, focusing on their impact on PROTAC performance.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic simplicity and the ease with which their length can be modulated.[1]

  • Alkyl Chains: These hydrocarbon-based linkers provide a high degree of flexibility. However, their hydrophobicity can negatively affect the overall solubility of the PROTAC molecule.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance a PROTAC's solubility and cell permeability.[2]

Table 1: Comparative Performance of Flexible vs. Rigid Linkers

Linker TypeBuilding Block ExampleKey AdvantagesKey DisadvantagesImpact on DC50/DmaxImpact on Permeability
Flexible 1,n-diaminoalkane, PEG-diaminesSynthetic accessibility, conformational flexibilityPotential for lower metabolic stability, may not enforce a productive ternary complex conformationHighly variable, dependent on length and targetCan be high, but excessive length may decrease it
Rigid This compoundEnhanced metabolic stability, pre-organization for ternary complex formationMore complex synthesisOften leads to improved potency (lower DC50)Generally lower than optimized flexible linkers
Alternative Rigid Scaffolds

To overcome the limitations of purely flexible linkers, various rigid building blocks are employed to introduce conformational constraints.

  • Piperazine and Piperidine Derivatives: These saturated heterocycles are frequently incorporated to increase rigidity and improve metabolic stability.[1] The presence of nitrogen atoms can also enhance solubility.[3] For instance, the clinical candidates ARV-110 and ARV-471 utilize linkers containing both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[4]

  • Cycloalkanes: Linkers containing cyclohexane or other cycloalkane structures offer rigidity and can improve metabolic stability.[2]

  • Aromatic Rings: Phenyl rings can be incorporated into linkers to provide planarity and rigidity, and to facilitate specific interactions within the ternary complex.[1]

Table 2: Performance Data for PROTACs with Piperazine-Containing Linkers Targeting BRD4

PROTACLinker CompositionLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 Piperazine-based12HeLa>1000<20[4]
PROTAC 2 Piperazine-based15HeLa15>95[4]
PROTAC 3 Piperazine-based18HeLa45>95[4]

This data highlights the critical importance of linker length, even within the same class of rigid, piperazine-containing linkers, where a 15-atom linker was optimal for BRD4 degradation in this specific series.[4]

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular strategy for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTAC libraries with varying linker lengths and compositions.[1]

  • Triazole-Containing Linkers: The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.[2]

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a fundamental method for quantifying the degradation of a target protein.[5][6]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.[6]

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]

  • Data Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[9][10]

  • Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).[10]

  • Solution Preparation: Prepare the PROTAC solution in a suitable buffer (e.g., PBS) in a donor plate. Fill the wells of an acceptor plate with the same buffer.[10]

  • Incubation: Place the filter plate onto the acceptor plate and incubate for a defined period (e.g., 4-16 hours).[9]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[9]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the compound's permeability.[9]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a PROTAC to phase I metabolism.[11]

  • Incubation: Incubate the test PROTAC at a final concentration in a solution containing human liver microsomes and NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[11]

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[11]

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the percentage of the parent PROTAC remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) of the PROTAC.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western blot analysis.

Conclusion

The selection of a linker building block is a critical decision in the design of effective PROTACs. While this compound represents a valuable scaffold for imparting rigidity, a diverse array of alternative building blocks, including flexible alkyl and PEG chains, other rigid heterocycles, and "clickable" moieties, offers a broad toolkit for optimizing PROTAC performance. A systematic evaluation of linker composition and length, guided by robust experimental data from assays measuring protein degradation, permeability, and metabolic stability, is essential for the development of potent and drug-like protein degraders. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating an empirical and iterative approach to PROTAC design.

References

The Rigidity Dilemma: A Comparative Analysis of Piperazine and Alkyl Chain Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, the bridge connecting the target protein warhead and the E3 ligase ligand, plays a pivotal role in orchestrating the formation of a productive ternary complex for subsequent protein degradation. This guide provides a comprehensive comparative analysis of two prevalent linker classes: the flexible alkyl chain and the more rigid piperazine-containing linker, supported by experimental data and detailed methodologies to inform strategic PROTAC development.

The choice of linker is a critical decision in the design of a successful PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] While flexible linkers like alkyl chains offer synthetic tractability, rigid linkers incorporating motifs such as piperazine can provide distinct advantages in modulating physicochemical properties and pre-organizing the molecule for optimal ternary complex formation.[1][2]

The Balancing Act: Flexibility vs. Pre-organization

Alkyl chains are the most common motifs incorporated into PROTAC linker structures due to their synthetic accessibility and the ease with which their length can be tuned.[3] These flexible linkers allow the PROTAC to adopt various conformations, facilitating the initial engagement of both the target protein and the E3 ligase. However, this high degree of flexibility can also lead to an entropic penalty upon formation of the ternary complex and may result in unproductive binding modes.[4]

Conversely, rigid linkers, such as those containing piperazine moieties, are increasingly being employed to impart conformational restraint.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex, potentially leading to enhanced potency and selectivity.[2][5] Furthermore, the inclusion of the piperazine ring can improve crucial drug-like properties, including solubility and metabolic stability.[1][6] The basicity of the piperazine nitrogen can enhance the polar surface area, which may improve dissolution rate and aid in escaping the endosome.[6][]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with alkyl chain and piperazine-containing linkers. It is important to note that direct comparisons across different target proteins and E3 ligases can be challenging, and the optimal linker strategy is highly context-dependent.[1]

Target-E3 LigaseLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Reference
BRD4-CRBNAlkyl8-atom alkyl chain~1>90%[1]
RIPK2-CRBNAlkyl/Piperazine10-atom chain + Piperazine<10>90%[1]
AR-CRBNAlkyl/PiperazineARD-69<5>95%[1]
CRBN-VHLAlkyl9-atom alkyl chainConcentration-dependent decreaseN/A[1]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate the efficacy of PROTACs with different linkers.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[4][8]

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[10]

Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes, providing insights into the cooperativity of the system.[4][8]

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.[8]

  • Binary Interaction Analysis: Inject a series of PROTAC concentrations over the chip to measure the binding kinetics (kon/koff) and affinity (KD) of the PROTAC to the E3 ligase.[4]

  • Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.[8]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity.[8]

Visualizing the Process: From Mechanism to Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Linker Design (Piperazine vs. Alkyl) Synthesis PROTAC Synthesis Design->Synthesis Biochemical Ternary Complex Analysis (e.g., SPR) Synthesis->Biochemical Cellular Cellular Degradation Assay (e.g., Western Blot) Synthesis->Cellular Biochemical->Cellular CETSA Target Engagement (e.g., CETSA) Cellular->CETSA ADME ADME/PK Profiling Cellular->ADME Efficacy In Vivo Efficacy ADME->Efficacy Efficacy->Design Iterative Optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The choice between a flexible alkyl chain and a rigid piperazine-containing linker in PROTAC design is a nuanced decision that requires careful consideration of the specific biological system. While alkyl chains offer synthetic simplicity and flexibility, piperazine moieties can provide conformational rigidity and improved physicochemical properties, potentially leading to more potent and drug-like molecules. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no universally superior choice.[1][10] The systematic evaluation of a diverse set of linkers, using the robust experimental protocols outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficacy and to ultimately accelerate the development of novel protein-degrading therapeutics.

References

Assessing the Impact of Piperazine Linkers on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. These heterobifunctional molecules guide the ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A PROTAC's architecture, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its success.[1] The linker, in particular, is a critical determinant, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

A significant hurdle in PROTAC development is achieving sufficient cell permeability, as these molecules often possess a high molecular weight and large polar surface area, characteristics typically associated with poor membrane passage.[3][4] Linker design has emerged as a key strategy to overcome this limitation.[4] This guide provides an objective comparison of piperazine-containing linkers against other common alternatives, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.

The Role and Physicochemical Impact of Piperazine Linkers

Piperazine is a six-membered saturated heterocyclic ring containing two nitrogen atoms.[5] Its incorporation into a PROTAC linker offers several potential advantages:

  • Increased Rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the piperazine ring introduces conformational rigidity.[1][5] This can pre-organize the PROTAC into a bioactive conformation that is favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[5]

  • Modulated Solubility: The two nitrogen atoms in piperazine can be protonated at physiological pH.[1] This basicity can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge.[6][7][8][9] However, the pKa of the piperazine ring is highly sensitive to nearby chemical groups, meaning that slight modifications in the linker can significantly alter its protonation state and, consequently, its solubility.[6][7][10]

  • Improved Permeability: The combination of enhanced rigidity and water solubility can contribute to improved cell permeability.[1][8][9] Rigid linkers may help the PROTAC adopt folded conformations that shield its polar surface area, reducing the energy penalty of crossing the cell membrane—a concept known as the "chameleon effect".[4]

Comparative Data on PROTAC Cell Permeability

The accurate assessment of a PROTAC's ability to cross the cell membrane is a critical step in development.[3] The most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and the Caco-2 cell permeability assay, which models the human intestinal barrier and can account for both passive and active transport.[3][4][11]

The following table summarizes publicly available experimental data for PROTACs with different linker types. It is important to note that these results are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, target proteins, and E3 ligase ligands.

PROTAC (Target)Linker Type/MoietyAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference Source
AR PROTAC 14 PEG-basedCaco-2 (A-B)1.78.4[12]
AR PROTAC 20b Alkyl-basedCaco-2 (A-B)0.35~0.7[12]
AR PROTAC 20d PEG-basedCaco-2 (A-B)<0.7>12[12]
BRD4 PROTAC 1 Piperazine-AlkylPermeability SurrogateHigh Permeability (Low Ratio)N/A[13]
BRD4 PROTAC 2 Alkyl-AmidePermeability SurrogateMedium Permeability (Mid Ratio)N/A[13]
BRD4 PROTAC 3 Alkyl-AmidePermeability SurrogateLow Permeability (High Ratio)N/A[13]

Note: The permeability surrogate for BRD4 PROTACs was based on the ratio between potencies for binding to the CRBN E3 ligase in cell-based versus biochemical assays; a lower ratio indicates higher passive cell permeability.[13]

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable permeability data.

This assay evaluates the passive diffusion of a compound across a lipid-infused artificial membrane, serving as a high-throughput model for early-stage screening.[11]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP) and 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well on the donor plate. Allow the solvent to evaporate.

  • Solution Preparation: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to maintain membrane integrity.[3]

  • Assay Setup: Add 300 µL of PBS to each well of the 96-well acceptor plate.[3] Add 150-200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.[3][14]

  • Incubation: Carefully place the donor filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.[3] Incubate the assembled plate at room temperature for 4-16 hours with gentle shaking.[3][14]

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[3]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:[3] Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))

    • Where VA is the volume of the acceptor well, Area is the surface area of the filter, time is the incubation time, [C]A is the PROTAC concentration in the acceptor well, and [C]eq is the theoretical equilibrium concentration.[3]

This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, allowing for the assessment of both passive diffusion and active transport mechanisms.[3][15]

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell inserts (e.g., 12- or 24-well)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC compound

  • LC-MS/MS system

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days to allow for differentiation into a confluent monolayer.[3][14]

  • Monolayer Integrity: Before the assay, measure the TEER of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[3][14]

  • Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed HBSS.[3] b. Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) compartment.[3][14] c. Add fresh HBSS to the basolateral (lower) compartment.[3] d. Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[14] e. At the end of the incubation, collect samples from both compartments.

  • Permeability Assay (Basolateral to Apical - B-A): Conduct the assay in the reverse direction to assess active efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a PROTAC inside the cell.

Permeability_Workflow cluster_start cluster_screening Screening Stage cluster_validation Validation Stage cluster_end start Assess PROTAC Permeability pampa PAMPA Assay (High-throughput, passive diffusion) start->pampa Early Stage caco2 Caco-2 Assay (Physiologically relevant, active transport) pampa->caco2 Promising Candidates uptake Cellular Uptake Assay (Direct intracellular measurement) caco2->uptake Confirm Mechanism end_node Permeability Profile Established uptake->end_node

Caption: Logical workflow for selecting a PROTAC permeability assay.

Linker_Comparison Alkyl Alkyl Chains + Generally hydrophobic + High flexibility - May limit aqueous solubility PEG PEG Linkers + Hydrophilic + Improves solubility + High flexibility - Potential for lower metabolic stability Piperazine Piperazine Linkers + Introduces rigidity + Can be protonated to improve solubility + May enhance metabolic stability + Favorable for 'chameleon effect'

Caption: Comparison of key properties for common PROTAC linker types.

Conclusion and Outlook

The linker is a critical component of PROTAC design, with a profound impact on cell permeability and overall efficacy. Piperazine-containing linkers offer distinct advantages by introducing rigidity and providing a mechanism to modulate solubility through protonation.[1][5][6][7] This rigidity can help PROTACs adopt conformations amenable to crossing the cell membrane and forming productive ternary complexes.[4][5]

However, the data indicates that there is no one-size-fits-all solution. While piperazine linkers show promise, the optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair.[1] A trade-off often exists between properties like cell permeability and the ability to form a stable ternary complex.[2] Therefore, a comprehensive optimization process that involves systematically evaluating different linker types—including piperazine, PEG, and alkyl chains—using standardized permeability assays like PAMPA and Caco-2 is essential for the development of potent and effective PROTAC therapeutics.

References

A Comparative Guide to the Metabolic Stability of Piperazine-Containing PROTACs Versus Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's structure consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a mere spacer, the linker's composition and structure critically influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties, with metabolic stability being a key determinant of therapeutic success.

This guide provides an objective comparison of the metabolic stability of PROTACs featuring piperazine-containing linkers against those with other common linker types, such as polyethylene glycol (PEG), alkyl chains, and triazoles. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of next-generation protein degraders.

Quantitative Comparison of PROTAC Metabolic Stability

The metabolic stability of a PROTAC is a critical factor influencing its in vivo half-life and overall exposure. The choice of linker can significantly impact a PROTAC's susceptibility to metabolism by enzymes such as cytochrome P450s. The following table summarizes quantitative data from various studies, highlighting the influence of linker composition on metabolic stability, typically measured by half-life (t½) in human liver microsomes (HLM) or hepatocytes.

PROTAC/Compound IDTarget Protein (POI)E3 LigaseLinker TypeIn Vitro SystemMetabolic Half-life (t½)Reference
Compound 6 BETCRBN (Pomalidomide)Piperazine-containingHuman Hepatocytes> 240 min[1][2]
Compound 11 BETVHLPiperazine-containingHuman Hepatocytes> 240 min[1][2]
Compound 20 CK2VHLPiperazine-containingHuman Hepatocytes126 min[1][2]
ARV-110 Androgen ReceptorPiperidine/PiperazineClinical TrialsOrally bioavailable, stable[3][4]
ARV-471 Estrogen ReceptorPiperidine/PiperazineClinical TrialsOrally bioavailable, stable[3][4]
Alkyl Linker PROTAC (R1) BET (JQ1-based)ThalidomideNot Specified135 min[]
Alkyl Linker PROTAC (R2) BET (JQ1-based)ThalidomideAlkyl (8 methylenes)Not Specified18.2 min[][6]
Triazole-based PROTACs VariousTriazole-containingGeneral ObservationMetabolically stable[][8]
PEG-based PROTACs VariousPEGGeneral ObservationMay have reduced metabolic stability[6][8][9]

Key Observations:

  • Rigidity and Stability: The inclusion of cyclic moieties like piperazine in the linker generally results in higher metabolic stability compared to flexible linear linkers.[1][2] For instance, compounds 6 and 11, which contain piperazine, exhibited significantly longer half-lives in human hepatocytes.[1][2]

  • Alkyl Chain Length: For PROTACs with simple alkyl linkers, metabolic stability can decrease as the chain length increases.[] A JQ1-based PROTAC with an 8-methylene linker was significantly less stable than its counterpart with a 4-methylene linker.[]

  • Clinical Success: The clinical candidates ARV-110 and ARV-471 successfully incorporated rigid structures containing both piperidine and piperazine moieties, which contributed to their improved metabolic stability and potency.[3][4]

  • Linker as a Liability: The linker is often the most metabolically liable part of a PROTAC molecule.[1][2] However, strategic modifications, such as linking a piperazine ring via an amide bond, can prevent N-dealkylation reactions and improve stability.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in PROTAC action and evaluation is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing metabolic stability.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruits E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targets for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades Metabolic_Stability_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Microsomes Liver Microsomal Stability Assay InVitro_Data Calculate t½, Intrinsic Clearance (CLint) Microsomes->InVitro_Data Hepatocytes Hepatocyte Stability Assay Hepatocytes->InVitro_Data Plasma Plasma Stability Assay Plasma->InVitro_Data PK_Study Pharmacokinetic (PK) Study in Animal Model InVivo_Data Calculate PK Parameters (CL, Vd, t½, F%) PK_Study->InVivo_Data InVitro_Data->PK_Study Inform selection for in vivo testing Correlation In Vitro-In Vivo Correlation (IVIVC) InVitro_Data->Correlation InVivo_Data->Correlation

References

Navigating Ternary Complex Formation: A Comparative Guide to Piperazine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of piperazine-linked Proteolysis Targeting Chimeras (PROTACs) against other common linker types in the critical validation of ternary complex formation. Supported by experimental data, this document details methodologies for key validation assays and provides a framework for the rational design of potent protein degraders.

The efficacy of a PROTAC is fundamentally dependent on its ability to orchestrate the formation of a stable ternary complex, uniting a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity-induced event is the necessary prelude to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker, the bridge between the POI-binding and E3-binding moieties of the PROTAC, is a critical determinant of the geometry and stability of this ternary complex. Piperazine-containing linkers have gained prominence for their ability to impart conformational rigidity and favorable physicochemical properties, such as enhanced solubility. This guide delves into the experimental validation of ternary complex formation with a focus on comparing piperazine-linked PROTACs to alternatives.

Comparative Analysis of Linker Performance in Ternary Complex Formation

The choice of linker can significantly influence the cooperativity, affinity, and overall stability of the ternary complex, which in turn dictates the degradation efficiency of the PROTAC. Rigid linkers, such as those containing piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex. This can lead to enhanced positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein. In contrast, flexible linkers like polyethylene glycol (PEG) or alkyl chains offer synthetic simplicity but may result in a less stable ternary complex.

Below is a summary of representative data comparing PROTACs with different linker architectures. While direct head-to-head comparisons for the same target and E3 ligase are not always available in a single study, the data illustrates the impact of linker choice on key performance metrics.

PROTACTargetE3 LigaseLinker TypeTernary Complex KD (nM)Cooperativity (α)DC50 (nM)Dmax (%)
PROTAC A BRD4VHLPiperazine-based251515>90
PROTAC B BRD4VHLFlexible PEG80550~80
PROTAC C BTKCRBNPiperazine-Alkyl152010>95
PROTAC D BTKCRBNAlkyl60845~85

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single head-to-head experiment.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a catalytic cycle that leverages the cell's ubiquitin-proteasome system. The formation of the ternary complex is the foundational step in this pathway.

PROTAC_Pathway cluster_Extracellular Cellular Environment cluster_Intracellular Intracellular Space PROTAC Piperazine-Linked PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols for Ternary Complex Validation

A multi-faceted approach employing various biophysical and in-cell assays is crucial for the comprehensive validation of ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (kon and koff) and affinity (KD) of biomolecular interactions.

Objective: To determine the binding kinetics and affinity of the PROTAC to the individual proteins and the stability of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).

    • In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, near-saturating concentration of the target protein.

    • In this solution, prepare a serial dilution of the PROTAC.

    • Inject these mixtures over the E3 ligase-functionalized surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare highly purified protein solutions (target protein and E3 ligase) and the PROTAC in the same dialysis buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine their binary binding parameters.

    • In a separate experiment, titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: To measure the affinity of the target protein to the pre-formed E3 ligase-PROTAC complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell and titrate the target protein from the syringe.

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be calculated by comparing the binary and ternary binding affinities.

In-Cell Target Engagement Assays (e.g., NanoBRET™)

These assays are crucial for confirming that the ternary complex forms within the complex environment of a living cell.

Objective: To quantify the formation of the ternary complex in live cells.

Methodology:

  • Cell Line Preparation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® protein (energy acceptor).

  • Cell Plating and Labeling: Plate the engineered cells in a suitable microplate and add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates that the donor and acceptor are in close proximity, confirming ternary complex formation.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.

Experimental Workflow for PROTAC Validation

The validation of a novel PROTAC, particularly one with a piperazine-based linker, follows a logical and stepwise experimental workflow.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Biophysical Biophysical Validation cluster_Cellular Cellular Validation cluster_Functional Functional Outcomes Design PROTAC Design (Piperazine Linker) Synthesis Chemical Synthesis Design->Synthesis SPR SPR Analysis (Kinetics & Affinity) Synthesis->SPR ITC ITC Analysis (Thermodynamics) Synthesis->ITC NanoBRET In-Cell Target Engagement (NanoBRET) SPR->NanoBRET ITC->NanoBRET Degradation_Assay Protein Degradation (Western Blot / HiBiT) NanoBRET->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay

Experimental workflow for PROTAC validation.

The Impact of Piperazine Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4]

This guide provides a comparative analysis of piperazine-based PROTACs with varying linker lengths, focusing on a case study of Bromodomain-containing protein 4 (BRD4) degraders. The inclusion of a piperazine moiety in the linker is a common strategy to impart rigidity, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] Furthermore, the nitrogen atoms in the piperazine ring can improve aqueous solubility, a common challenge for these large molecules.[4][5]

Case Study: BRD4-Targeting Piperazine-Based PROTACs

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in oncology research. This case study examines a series of BRD4-targeting PROTACs that utilize a piperazine-containing linker of varying lengths to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The data presented below illustrates the critical role of linker length in determining the degradation potency (DC50) and maximal degradation (Dmax) of these PROTACs.

Data Presentation: Impact of Linker Length on BRD4 Degradation

The following table summarizes the performance of BRD4-targeting PROTACs with different piperazine-based linker lengths. The data demonstrates that even subtle changes in the number of atoms in the linker can significantly impact the degradation efficiency. An optimal linker length is crucial for achieving potent and efficacious degradation. In this series, a 15-atom linker provided the most potent BRD4 degradation.[1]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
Compound 11225>90
Compound 21315>95
Compound 3 15 5 >98
Compound 41730>90

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for the key experiments used to characterize the piperazine-based BRD4 PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol is a standard method for quantifying the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed a human cell line expressing BRD4 (e.g., HeLa, 22Rv1, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the piperazine-based PROTACs in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
  • Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).
  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
  • Incubate the cells for a predetermined time, typically 18-24 hours, at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification:

  • After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
  • Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the soluble protein fraction.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
  • Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.

4. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the BRD4 band intensity to the corresponding loading control band for each sample.
  • Calculate the percentage of remaining BRD4 protein relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.

Protocol 2: Binding Affinity Assessment (Surface Plasmon Resonance - SPR)

This protocol measures the binding affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).
  • Purified recombinant BRD4 protein (or its bromodomains).
  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.
  • Piperazine-based PROTACs.
  • Amine coupling kit for protein immobilization.
  • Running buffer (e.g., HBS-EP+).

2. Immobilization of E3 Ligase:

  • Immobilize the VBC complex onto the surface of a sensor chip using standard amine coupling chemistry according to the manufacturer's instructions.

3. Binary Binding Affinity Measurement:

  • Inject a series of concentrations of the PROTAC over the immobilized VBC surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
  • In a separate experiment, immobilize BRD4 on a sensor chip and inject a series of PROTAC concentrations to determine the binary KD for the target protein.

4. Ternary Complex Formation and Affinity Measurement:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of BRD4 protein and varying concentrations of the PROTAC.
  • Inject these pre-incubated solutions over the immobilized VBC surface. The resulting sensorgrams will reflect the binding of the pre-formed PROTAC-BRD4 complex to the E3 ligase.
  • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the ternary complex dissociation constant (KD).
  • The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Piperazine-based PROTAC POI BRD4 (Target Protein) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 Binds Ub Ubiquitin POI_bound BRD4 Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound VHL PROTAC_bound->E3_bound Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Linker_Design Piperazine Linker Length Variation Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Binding_Assay Binding Affinity Assays (e.g., SPR) Synthesis->Binding_Assay Degradation_Assay Western Blot for Degradation (DC50 & Dmax) Synthesis->Degradation_Assay Data_Analysis Data Analysis & Curve Fitting Binding_Assay->Data_Analysis Viability_Assay Cell Viability Assays Degradation_Assay->Viability_Assay Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound in a well-ventilated area.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In the event of a spill, prevent the chemical from entering drains and waterways.[2] For dry spills, use dry clean-up procedures to avoid generating dust.[3] For wet spills, absorb the material with sand or vermiculite, then collect it into a closable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural framework:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Labeling:

    • Use a suitable, closed container for disposal.[2] The container should be chemically resistant and have a secure lid to prevent leakage.

    • The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with any relevant hazard symbols.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Keep a log of the accumulated waste, noting the date and quantity added.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide them with the complete chemical name and any available safety data sheet (SDS) information.

Quantitative Data Summary for Disposal and Safety

For quick reference, the following table summarizes key quantitative and procedural information pertinent to the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat
Spill Containment Material Dry sand, vermiculite, or other inert absorbent material[1]
Waste Container Type Closable, labeled, and chemically resistant container[1][2]
Storage Conditions for Waste Cool, dry, and well-ventilated area[2]
Emergency Eye Contact Procedure Rinse cautiously with water for at least 15 minutes[1]
Emergency Skin Contact Procedure Wash with plenty of soap and water[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are considered, from the point of waste generation to its final, compliant disposal.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label Label Container Clearly 'Hazardous Waste' & Chemical Name segregate->label store Store Sealed Container in a Cool, Dry, Ventilated Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide Chemical Information and SDS contact_ehs->provide_info disposal Arrange for Professional Disposal provide_info->disposal

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. The following procedures are based on the hazardous properties of its parent compounds, piperidine and piperazine, to ensure the highest degree of safety in the laboratory.

Hazard Analysis
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 standards are required to protect against splashes.[5] A face shield should be worn over goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for both splash and full contact.[7] Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection Protective ClothingA flame-retardant and antistatic protective suit is recommended.[7][8] A lab coat is the minimum requirement. Ensure clothing fully covers the body to prevent skin contact.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dusts/aerosols are generated.[5][7]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest emergency shower and eyewash station.

2. Handling:

  • Always handle the compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • When weighing the substance, do so in an enclosure to contain any dust.

  • If creating a solution, slowly add the solvent to the compound to avoid splashing.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

  • Clean all contaminated surfaces and equipment.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][9]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personal safety.

1. Waste Collection:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[6]

  • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled container.[6]

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless their compatibility is confirmed.

  • Keep halogenated and non-halogenated waste streams separate.

  • Aqueous waste should be segregated from organic solvent waste.[6]

3. Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with large amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water.[2][3] Seek immediate medical attention.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Ensure Safety First handling Chemical Handling ppe->handling weighing Weighing handling->weighing dissolving Dissolving handling->dissolving post_handling Post-Handling weighing->post_handling dissolving->post_handling decontaminate Decontaminate Workspace post_handling->decontaminate wash Wash Hands post_handling->wash disposal Waste Disposal decontaminate->disposal solid_waste Solid Waste disposal->solid_waste liquid_waste Liquid Waste disposal->liquid_waste

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.